GW-870086
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKGTSFJSEIEM-NSHBDUGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827319-43-7 | |
| Record name | GW-870086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-870086 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW-870086 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of GW-870086: A Selective Glucocorticoid Receptor Agonist
For Immediate Release
A comprehensive technical guide on the mechanism of action of GW-870086, a potent, next-generation anti-inflammatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a selective glucocorticoid receptor (GR) agonist with a unique pharmacological profile that distinguishes it from classical glucocorticoids.[1][2] Its mechanism of action is characterized by a potent anti-inflammatory effect, primarily driven by the transrepression of pro-inflammatory signaling pathways, while having minimal impact on the transactivation of certain glucocorticoid-responsive genes. This selective activity suggests the potential for a therapeutic agent with a reduced side-effect profile compared to conventional corticosteroids.
Core Mechanism: Selective Glucocorticoid Receptor Modulation
This compound exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor.[3][4][5] Unlike traditional glucocorticoids, this compound demonstrates a preference for inhibiting gene expression mediated by inflammatory transcription factors, a process known as transrepression, over the activation of genes through glucocorticoid response elements (GREs), known as transactivation.
The primary mechanism of its anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[3][5] In cellular assays, this compound has been shown to be a highly potent inhibitor of NF-κB activity.[3][4][5] Conversely, its effect on GRE-mediated gene transactivation, as measured by the Mouse Mammary Tumor Virus (MMTV) reporter gene assay, is significantly attenuated and can even be antagonistic to the effects of other glucocorticoids like dexamethasone.[1][2] This dissociation between transrepression and transactivation is a key feature of this compound's unique profile.
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified in various in vitro models, demonstrating its significant anti-inflammatory capabilities. The following tables summarize the key quantitative data available for this compound.
| Assay | Cell Line | Stimulus | Parameter | Value | Reference |
| NF-κB Inhibition | A549 (human lung carcinoma) | TNF-α | pIC50 | 10.1 | [3][4][5] |
| IL-6 Release Inhibition | A549 (human lung carcinoma) | TNF-α | pIC50 | 9.6 | [2][3][5] |
| IL-6 Release Inhibition | MG63 (human osteosarcoma) | IL-1 | pIC50 | 10.2 | [2][3][5] |
Signaling Pathway and Dissociated Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its preferential activity towards transrepression over transactivation.
In Vivo Anti-Inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects in preclinical animal models, with efficacy comparable to the potent corticosteroid fluticasone propionate (FP).
| Animal Model | Species | Treatment | Dose | Outcome | Reference |
| Irritant-induced Contact Dermatitis | Mouse | This compound | 30 µ g/animal | Comparable reduction in ear swelling to FP | [1][2] |
| Ovalbumin-induced Allergic Inflammation | Mouse | This compound | 30 and 100 µ g/animal/day | Comparable inhibition of bronchoconstriction and eosinophil influx to FP | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: A549 cells, stably transfected with a luciferase reporter gene under the control of an NF-κB response element, are seeded into 96-well plates.
-
Compound Incubation: The following day, cells are treated with various concentrations of this compound or vehicle control and incubated.
-
Stimulation: After the pre-incubation period, cells are stimulated with TNF-α to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Following stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of luminescence inhibition.
MMTV Reporter Gene Assay
This assay assesses the ability of a compound to induce gene transactivation through glucocorticoid response elements (GREs).
Protocol:
-
Cell Transfection and Seeding: A549 cells are co-transfected with an MMTV-luciferase reporter plasmid (containing GREs) and a GR expression vector. Transfected cells are then seeded into 96-well plates.
-
Compound Incubation: Cells are treated with this compound, a reference glucocorticoid (e.g., dexamethasone), or vehicle. To test for antagonism, cells are co-treated with dexamethasone and this compound.
-
Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and luciferase activity is measured.
-
Data Analysis: The level of luminescence indicates the extent of GRE-mediated gene transactivation.
Cytokine Release Assay (IL-6)
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of pro-inflammatory cytokine secretion from cells.
Protocol:
-
Cell Seeding: A549 or MG63 cells are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-treated with various concentrations of this compound or vehicle.
-
Stimulation: Cells are stimulated with either TNF-α (for A549) or IL-1 (for MG63) to induce IL-6 production and release.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The pIC50 value for the inhibition of IL-6 release is determined from the dose-response curve.
In Vivo Models of Inflammation
Irritant-induced Contact Dermatitis:
-
Sensitization: Mice are sensitized by the topical application of an irritant (e.g., oxazolone) to the shaved abdomen.
-
Challenge and Treatment: Several days later, the mice are challenged by applying the irritant to one ear. The contralateral ear serves as a control. This compound or vehicle is applied topically to the challenged ear.
-
Measurement of Inflammation: Ear swelling is measured at various time points after the challenge using a micrometer. The difference in thickness between the challenged and control ears is a measure of the inflammatory response.
Ovalbumin-induced Allergic Inflammation:
-
Sensitization: Mice are sensitized to ovalbumin via intraperitoneal injections.
-
Challenge and Treatment: Sensitized mice are challenged via nebulized ovalbumin. This compound or vehicle is administered, typically via inhalation or intranasally, prior to the challenge.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected after the challenge. The total number of inflammatory cells, particularly eosinophils, in the BAL fluid is determined. Airway hyperresponsiveness can also be measured.
Conclusion
This compound represents a significant advancement in the development of selective glucocorticoid receptor agonists. Its potent anti-inflammatory activity, driven by the preferential transrepression of NF-κB signaling, combined with a reduced capacity for GRE-mediated transactivation, positions it as a promising therapeutic candidate with the potential for an improved safety profile over traditional glucocorticoids. The data presented in this guide provide a comprehensive overview of its mechanism of action for researchers and drug development professionals.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
GW-870086: A Selective Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW-870086 is a potent, selective glucocorticoid receptor (GR) agonist that has demonstrated significant anti-inflammatory properties with a potentially improved therapeutic window compared to classical glucocorticoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound.
Introduction
Glucocorticoids are highly effective in treating a wide array of inflammatory diseases. However, their clinical utility is often limited by a range of side effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon activation, the GR can modulate gene expression through two main pathways: transactivation and transrepression. While transactivation, involving the direct binding of GR dimers to glucocorticoid response elements (GREs), is associated with many of the adverse effects, transrepression, which involves the GR monomer interfering with other transcription factors like NF-κB and AP-1, is thought to be the primary driver of the anti-inflammatory effects.[1][2][3]
Selective glucocorticoid receptor agonists (SEGRAs), such as this compound, are designed to preferentially engage the transrepression pathway, thereby retaining the anti-inflammatory benefits while minimizing the transactivation-associated side effects.[1][2] this compound has shown a unique pharmacological profile, potently repressing inflammatory mediators while having minimal impact on some GRE-mediated gene expression.[4][5]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | ANDROSTA-1,4-DIENE-17-CARBOXYLIC ACID, 6,9-DIFLUORO-11-HYDROXY-16-METHYL-3-OXO-17-(((2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL)OXY)-, CYANOMETHYL ESTER, (6.ALPHA.,11.BETA.,16.ALPHA.,17.ALPHA.)- | [6] |
| Molecular Formula | C31H39F2NO6 | [7][8] |
| Molecular Weight | 559.64 g/mol | [7][8] |
| CAS Number | 827319-43-7 | [7][8] |
Mechanism of Action
This compound is a potent agonist of the glucocorticoid receptor.[7][8] Its selectivity is characterized by its ability to strongly inhibit the NF-κB signaling pathway, a key driver of inflammation, while having little to no effect on the Mouse Mammary Tumor Virus (MMTV) promoter, a classic reporter of GRE-mediated transactivation.[4][5][7][8] This dissociation between transrepression and transactivation is the hallmark of a SEGRA.
The proposed signaling pathway for this compound, in contrast to classical glucocorticoids, is depicted below:
Figure 1: Simplified signaling pathway of this compound versus classical glucocorticoids.
In Vitro Efficacy
A summary of the in vitro activity of this compound is presented in the table below.
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Inhibition | A549 (human lung carcinoma) | pIC50 | 10.1 | [7][8] |
| MMTV Reporter Gene Assay | A549 | Activity | No effect | [7][8] |
| IL-6 Release (TNF-α induced) | A549 | pIC50 | 9.6 | [7][8] |
| IL-6 Release (IL-1β induced) | MG63 (human osteosarcoma) | pIC50 | 10.2 | [7][8] |
| Fibronectin Secretion | Trabecular Meshwork Cells | Effect | Significant increase (at 10-100 nM) | [7][8] |
| Myocilin Secretion | Trabecular Meshwork Cells | Effect | No effect | [7][8] |
| MMP2 Secretion | Trabecular Meshwork Cells | Effect | No effect | [7][8] |
In Vivo Efficacy
This compound has demonstrated comparable anti-inflammatory efficacy to the potent corticosteroid fluticasone propionate (FP) in murine models of skin and lung inflammation.
| Model | Species | Key Findings | Reference |
| Irritant-induced contact dermatitis | Mouse | Comparable anti-inflammatory efficacy to fluticasone propionate. | [4] |
| Ovalbumin-induced allergic inflammation | Mouse | Comparable anti-inflammatory efficacy to fluticasone propionate. | [4] |
Clinical Studies
A randomized, placebo-controlled, two-way crossover study was conducted to assess the efficacy of inhaled this compound (1 mg, once-daily for 28 days) in subjects with mild to moderate asthma (n=36). The study found no significant change from baseline in forced expiratory volume in one second (FEV1) relative to placebo. The authors concluded that this dose of this compound has suboptimal efficacy in this patient population.[9]
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol describes a general method for assessing the inhibition of NF-κB activity in A549 cells using a luciferase reporter gene.
Figure 2: Workflow for an NF-κB reporter gene assay.
Materials:
-
A549 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
TNF-α stock solution.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed A549-NF-κB-luc cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
Add TNF-α to each well to a final concentration known to induce a robust NF-κB response.
-
Incubate the plate for 6 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luminescence signal against the concentration of this compound and determine the pIC50 value.
IL-6 Release Assay
This protocol outlines a general method for measuring the inhibition of TNF-α-induced IL-6 release from A549 cells.
Materials:
-
A549 cells.
-
Cell culture medium.
-
This compound stock solution.
-
TNF-α stock solution.
-
Human IL-6 ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Seed A549 cells into a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium with the this compound dilutions and incubate for 1 hour.
-
Add TNF-α to each well to a final concentration that induces significant IL-6 production.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage inhibition of IL-6 release for each concentration of this compound and determine the pIC50.
Murine Model of Irritant-Induced Contact Dermatitis
This protocol provides a general framework for inducing and assessing contact dermatitis in mice.
Materials:
-
Mice (e.g., BALB/c).
-
Irritant (e.g., croton oil or phorbol ester).
-
This compound formulation for topical application.
-
Vehicle control.
-
Positive control (e.g., a known topical corticosteroid).
-
Caliper for measuring ear thickness.
Procedure:
-
Apply a standardized amount of the irritant to the ears of the mice.
-
At a specified time after irritant application, topically apply this compound, vehicle, or positive control to the inflamed ears.
-
Measure ear thickness at various time points after treatment using a caliper to assess the degree of swelling and inflammation.
-
Compare the reduction in ear swelling between the different treatment groups to evaluate the anti-inflammatory efficacy of this compound.
Selectivity Profile
This compound exhibits high selectivity for the glucocorticoid receptor. It has been shown to have little or no activity at the estrogen, progesterone, mineralocorticoid, or androgen receptors.[7][8]
Conclusion
This compound is a selective glucocorticoid receptor agonist with potent anti-inflammatory effects demonstrated in a range of in vitro and in vivo models. Its unique pharmacological profile, characterized by a dissociation of transrepression and transactivation activities, suggests the potential for an improved safety profile compared to traditional glucocorticoids. While a clinical trial in asthma did not show efficacy at the dose tested, the preclinical data strongly support its anti-inflammatory potential, warranting further investigation for other inflammatory conditions, particularly those where topical administration is feasible. The detailed data and protocols provided in this guide serve as a valuable resource for the continued exploration of this compound and the broader field of SEGRA development.
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucocorticoids Preferentially Influence Expression of Nucleoskeletal Actin Network and Cell Adhesive Proteins in Human Trabecular Meshwork Cells [frontiersin.org]
- 4. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of glucocorticoid in mice of asthma induced by ovalbumin sensitisation and RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated application of glucocorticoids exacerbate pruritus via inhibition of prostaglandin D2 production of mast cells in a murine model of allergic contact dermatitis. | Semantic Scholar [semanticscholar.org]
Investigating the Anti-Inflammatory Properties of GW-870086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-870086 is a potent, selective glucocorticoid receptor agonist with a unique pharmacological profile that distinguishes it from classical glucocorticoids. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams. The data presented herein supports the potential of this compound as a novel anti-inflammatory agent with a potentially improved safety profile.
Introduction
Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory diseases. However, their clinical utility is often limited by a spectrum of side effects. Advances in understanding the molecular mechanisms of glucocorticoid action have paved the way for the discovery of novel anti-inflammatory molecules with a reduced side-effect liability. This compound has emerged as one such promising compound. It is a potent anti-inflammatory agent that appears to selectively regulate a subset of genes that are normally affected by classical glucocorticoids, suggesting a differentiated and potentially safer therapeutic profile.[1] This document aims to consolidate the existing preclinical data on the anti-inflammatory properties of this compound.
Quantitative Efficacy Data
The anti-inflammatory potency of this compound has been quantified in various in vitro cellular systems. The following table summarizes the key efficacy data points.
| Assay Type | Cell Line | Stimulus | Parameter Measured | Value | Reference |
| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | - | pIC50 | 10.1 | [2][3][4] |
| NF-κB Transcriptional Activity | A549 (human lung carcinoma) | TNF-α | IC50 | 0.08 nM | [5] |
| IL-6 Release | A549 (human lung carcinoma) | TNF-α | pIC50 | 9.6 | [2][4] |
| IL-6 Release | MG63 (human osteosarcoma) | IL-1β | pIC50 | 10.2 | [2][4] |
| IL-8 Secretion | 16HBE (human bronchial epithelial) | TNF-α | Concentration-dependent inhibition | - | [5] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the modulation of the glucocorticoid receptor (GR) and subsequent inhibition of the NF-κB signaling pathway. Upon binding to the cytosolic GR, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the activated GR complex can interfere with the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the expression of inflammatory mediators such as cytokines and chemokines.
Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro Assays
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture: A549 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as one containing the Renilla luciferase gene, is co-transfected for normalization.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to the stimulated control, and the pIC50 value is calculated.
This assay measures the concentration of specific cytokines released into the cell culture medium.
-
Cell Seeding: A549 or MG63 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with different concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with TNF-α or IL-1β to induce cytokine production.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of the cytokine of interest (e.g., IL-6 or IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined. The pIC50 value for the inhibition of cytokine release is then calculated.
In Vivo Models
This model assesses the topical anti-inflammatory activity of a compound.
-
Animal Sensitization: Mice are sensitized by applying a small volume of an irritant, such as oxazolone, to a shaved area of the abdomen.
-
Challenge: Several days later, a lower concentration of the same irritant is applied to the ear to elicit an inflammatory response.
-
Treatment: this compound or a vehicle control is applied topically to the ear at specified time points before and/or after the challenge.
-
Measurement of Inflammation: Ear swelling is measured at various time points after the challenge using a caliper.
-
Data Analysis: The percentage reduction in ear swelling in the this compound-treated group is calculated relative to the vehicle-treated group.
This model is used to evaluate the efficacy of a compound in an allergic asthma-like condition.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: Subsequently, the mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.
-
Treatment: this compound is administered to the mice, typically via inhalation or another relevant route, prior to the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a specific time point after the final challenge, the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.
-
Cell Counting and Differentiation: The total number of inflammatory cells (e.g., eosinophils) in the BAL fluid is counted, and differential cell counts are performed.
-
Data Analysis: The reduction in the number of inflammatory cells in the BAL fluid of the this compound-treated group is compared to the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical investigation of a novel anti-inflammatory compound like this compound.
Preclinical Workflow for this compound.
Conclusion
This compound is a potent anti-inflammatory compound with a distinct mechanism of action that differentiates it from traditional glucocorticoids.[1] Its ability to selectively modulate gene expression while effectively suppressing key inflammatory pathways, such as NF-κB signaling, highlights its potential as a therapeutic agent with an improved benefit-risk profile. The in vitro and in vivo data summarized in this guide provide a solid foundation for further investigation and clinical development of this compound for the treatment of inflammatory diseases. Clinical trials have been conducted to evaluate its safety and efficacy in conditions such as mild asthma and its potential for skin thinning, further underscoring its progression towards potential clinical use.[6][7]
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
GW-870086: A Comprehensive Technical Guide to its Effects on Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a novel anti-inflammatory steroid demonstrating a unique pharmacological profile that distinguishes it from classical glucocorticoids. This document provides an in-depth technical overview of the effects of this compound on gene expression and its underlying regulatory mechanisms. The information presented herein is compiled from key studies to assist researchers and professionals in the field of drug development in understanding the distinct properties of this compound.
Core Mechanism of Action
This compound exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[1][2] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it can either enhance or suppress gene transcription.[3][4] This regulation occurs through two principal mechanisms:
-
Transactivation: The GR dimerizes and binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in transcription. This mechanism is often associated with some of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes.[5] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
This compound is characterized as a dissociated steroid, meaning it preferentially mediates transrepression over transactivation.[1] This selective activity suggests a potential for a reduced side-effect profile compared to traditional glucocorticoids.
Quantitative Analysis of Gene Expression
The differential effects of this compound on gene expression have been quantified in human lung epithelial A549 cells. The following tables summarize the dose-dependent effects of this compound on the expression of key glucocorticoid-responsive genes in comparison to the classical glucocorticoid, dexamethasone.
Table 1: Effect of this compound and Dexamethasone on TNF-α-induced Gene Expression (Transrepression)
| Gene Target | Compound | Concentration (M) | Fold Change in mRNA Expression (relative to TNF-α alone) |
| PTGS2 (COX-2) | Dexamethasone | 10⁻¹⁰ | ~0.8 |
| 10⁻⁹ | ~0.4 | ||
| 10⁻⁸ | ~0.2 | ||
| 10⁻⁷ | ~0.1 | ||
| 10⁻⁶ | ~0.1 | ||
| This compound | 10⁻¹⁰ | ~0.9 | |
| 10⁻⁹ | ~0.5 | ||
| 10⁻⁸ | ~0.2 | ||
| 10⁻⁷ | ~0.1 | ||
| 10⁻⁶ | ~0.1 | ||
| LTB | Dexamethasone | 10⁻¹⁰ | ~0.9 |
| 10⁻⁹ | ~0.6 | ||
| 10⁻⁸ | ~0.3 | ||
| 10⁻⁷ | ~0.2 | ||
| 10⁻⁶ | ~0.2 | ||
| This compound | 10⁻¹⁰ | ~1.0 | |
| 10⁻⁹ | ~0.8 | ||
| 10⁻⁸ | ~0.4 | ||
| 10⁻⁷ | ~0.2 | ||
| 10⁻⁶ | ~0.2 |
Data in this table is an approximate representation derived from graphical data presented in the source publication.[1]
Table 2: Effect of this compound and Dexamethasone on Glucocorticoid-induced Gene Expression (Transactivation)
| Gene Target | Compound | Concentration (M) | Fold Change in mRNA Expression (relative to untreated) |
| SGK1 | Dexamethasone | 10⁻¹⁰ | ~1.5 |
| 10⁻⁹ | ~3.0 | ||
| 10⁻⁸ | ~5.0 | ||
| 10⁻⁷ | ~6.0 | ||
| 10⁻⁶ | ~6.5 | ||
| This compound | 10⁻¹⁰ | ~1.0 | |
| 10⁻⁹ | ~1.2 | ||
| 10⁻⁸ | ~1.5 | ||
| 10⁻⁷ | ~2.0 | ||
| 10⁻⁶ | ~2.5 |
Data in this table is an approximate representation derived from graphical data presented in the source publication.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on gene expression.
Cell Culture and Treatment
-
Cell Line: Human lung epithelial cells (A549) were utilized for in vitro experiments.
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: For gene expression analysis, A549 cells were treated with varying concentrations of this compound or dexamethasone for 1 hour prior to stimulation.
-
Inflammatory Stimulus: To induce the expression of inflammatory genes, cells were stimulated with 1 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 5 hours.[1]
Quantitative Real-Time PCR (Q-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA was isolated from the treated A549 cells using a suitable RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Q-PCR Reaction: The Q-PCR was performed using a standard thermal cycler. The reaction mixture contained cDNA template, forward and reverse primers for the target genes (e.g., PTGS2, LTB, SGK1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling Conditions: A typical Q-PCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative quantification of gene expression was determined using the comparative Ct (ΔΔCt) method. The expression levels of the target genes were normalized to the expression of the housekeeping gene and expressed as a fold change relative to the control group.[1]
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Design
To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of GW-870086
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW-870086 is a potent, topical anti-inflammatory steroid developed as a selective glucocorticoid receptor (GR) agonist.[1][2][3] It was rationally designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoids from their potential metabolic and endocrine side effects, which are often linked to the transactivation of gene expression.[1][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, preclinical pharmacology, and clinical development of this compound, intended for professionals in the field of drug discovery and development.
Discovery and Synthesis
The discovery of this compound stemmed from a research program aimed at modifying the 17α position of the steroid nucleus to generate molecules with a novel pharmacological profile that retains potent anti-inflammatory activity.[1][3] this compound is structurally a cyano- and isopropyl-substituted derivative of the well-established synthetic corticosteroid, fluticasone propionate.
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, the general synthetic strategies for analogous fluticasone propionate derivatives provide a likely pathway. This typically involves the oxidative cleavage of 21-hydroxypregnan-20-ones to yield 17α-hydroxyandrostane-17β-carboxylic acid intermediates. These intermediates then undergo acylation at the 17α position. The synthesis of carbothioates, a key feature of fluticasone and its analogues, can be achieved through the reaction of the 17β-carboxylic acids with reagents such as dimethylthiocarbamoyl chloride followed by aminolysis, or via carboxyl activation and subsequent reaction with hydrogen sulfide.
Note: A specific, detailed synthesis protocol for this compound is not available in the peer-reviewed literature or public databases.
Mechanism of Action
This compound functions as a potent agonist of the glucocorticoid receptor.[1][2] Its defining characteristic is the differential regulation of gene expression, favoring the transrepression pathway over the transactivation pathway.
Signaling Pathway:
Caption: Proposed signaling pathway of this compound.
This compound demonstrates potent transrepression of pro-inflammatory genes, such as those under the control of the transcription factor NF-κB, with efficacy comparable to conventional glucocorticoids like fluticasone propionate.[1][2] Conversely, it exerts minimal influence on the transactivation of other glucocorticoid-responsive genes, for instance, serum- and glucocorticoid-inducible kinase (SGK).[1] This selective pharmacological profile is hypothesized to translate into a more favorable safety profile by minimizing the side effects associated with broad-spectrum GR activation.
Preclinical Pharmacology
The preclinical assessment of this compound encompassed a variety of in vitro and in vivo studies to delineate its pharmacological characteristics.
In Vitro Activity
The in vitro potency and selectivity of this compound were determined through a series of cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | Measured Endpoint | pIC50 / pEC50 |
| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | TNF-α | Luciferase Activity | 10.1[1][2] |
| IL-6 Release | A549 (human lung carcinoma) | TNF-α | IL-6 Concentration | 9.6[1][2] |
| IL-6 Release | MG63 (human osteosarcoma) | IL-1β | IL-6 Concentration | 10.2[1][2] |
| MMTV Reporter Gene Assay | A549 (human lung carcinoma) | Dexamethasone | Luciferase Activity | No agonistic effect[1][2] |
| Glucocorticoid Receptor Binding | Isolated GR | Fluorescently labeled glucocorticoid | Displacement | 8.2[2] |
In Vivo Efficacy
In murine models of inflammation, this compound exhibited anti-inflammatory efficacy on par with fluticasone propionate.[1]
-
Irritant-Induced Contact Dermatitis: In a mouse model of irritant-induced contact dermatitis, topically applied this compound demonstrated a dose-dependent reduction in inflammation that was comparable to fluticasone propionate.[1]
-
Ovalbumin-Induced Allergic Inflammation: Similarly, in a mouse model of ovalbumin-induced allergic inflammation, this compound showed anti-inflammatory effects equivalent to those of fluticasone propionate.[1]
Pharmacokinetics
Comprehensive preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life, have not been extensively published. However, the high structural similarity to fluticasone propionate suggests a comparable pharmacokinetic profile, which is characterized by properties suitable for topical administration to minimize systemic exposure.[2]
Note: Detailed quantitative preclinical pharmacokinetic data for this compound are not publicly available.
Clinical Development
This compound, under the identifier GW870086X, progressed to clinical evaluation for the treatment of mild-to-moderate asthma.
Phase II Clinical Trial (NCT00945932)
A randomized, placebo-controlled, two-way crossover clinical trial was performed to evaluate the efficacy and safety of inhaled this compound in individuals with mild-to-moderate asthma.[4]
Table 2: Summary of Clinical Trial NCT00945932
| Parameter | Details |
| Trial Identifier | NCT00945932 |
| Phase | II |
| Indication | Mild-to-moderate asthma |
| Intervention | Inhaled this compound (1 mg, once-daily) vs. Placebo |
| Study Design | Randomized, placebo-controlled, two-way crossover |
| Number of Participants | 36 |
| Primary Outcome | Change from baseline in Forced Expiratory Volume in one second (FEV1) |
Results: The trial did not meet its primary endpoint, showing no significant improvement in FEV1 after 28 days of treatment with this compound when compared to placebo.[4] The mean difference in FEV1 on day 28 relative to placebo was -0.077 L (95% Confidence Interval: -0.192, 0.038).[4] Furthermore, no significant differences were noted in secondary endpoints such as peak expiratory flow rate or the use of rescue medication between the treatment and placebo arms.[4] The investigators concluded that a once-daily 1 mg dose of inhaled this compound had suboptimal efficacy in this patient population.[4]
Structure-Activity Relationship (SAR)
The design of this compound is a clear example of SAR-driven drug discovery in the corticosteroid field. For topical steroids like fluticasone and its analogues, the presence of a 17α-ester group is critical for high potency. The 17-carbothioate moiety, in particular, has been shown to confer exceptionally high topical anti-inflammatory activity. A key aspect of the SAR for these compounds is the achievement of a high therapeutic index by designing molecules that are potent at the site of application but are rapidly metabolized to inactive carboxylic acid derivatives upon entering systemic circulation, thus minimizing systemic side effects. The specific 17α-substituents in this compound (cyano and isopropyl groups) were introduced to modulate the interaction with the glucocorticoid receptor in a way that favors the conformational changes leading to transrepression over those required for transactivation.
Experimental Protocols
The following sections detail the methodologies for the principal assays used in the preclinical characterization of this compound.
NF-κB Luciferase Reporter Gene Assay
Caption: A generalized workflow for the NF-κB Luciferase Reporter Gene Assay.
-
Cell Culture and Seeding: A549 cells, which have been stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements, are seeded in 96-well plates and cultured overnight.
-
Compound Administration: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
NF-κB Activation: The NF-κB signaling pathway is activated by adding a pro-inflammatory stimulus, such as TNF-α, to the cell culture medium.
-
Incubation: The plates are incubated for a further 6 hours to facilitate the transcription and translation of the luciferase reporter gene.
-
Signal Detection: A commercial luciferase assay reagent is added to each well to lyse the cells and provide the necessary substrate for the luminescent reaction. The light output is then measured with a luminometer.
-
Data Analysis: The luminescence data are normalized to controls, and dose-response curves are generated to calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the NF-κB-driven luciferase activity.
Cytokine Release Assay (IL-6)
Caption: A generalized workflow for a cytokine release assay.
-
Cell Culture: A549 cells are cultured in 96-well plates until they reach confluency.
-
Compound Treatment: The confluent cell monolayers are pre-treated with varying concentrations of this compound for 1 hour.
-
Induction of Cytokine Release: Cells are stimulated with a pro-inflammatory cytokine, such as TNF-α or IL-1β, to induce the synthesis and secretion of IL-6.
-
Incubation: The cells are incubated for 24 hours to allow for the accumulation of secreted IL-6 in the culture medium.
-
Sample Collection: The cell culture supernatant is carefully collected from each well.
-
Quantification: The concentration of IL-6 in the collected supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of IL-6 release is calculated for each concentration of this compound relative to the vehicle-treated control, and an IC50 value is determined.
Ovalbumin-Induced Allergic Inflammation in Mice
Caption: A generalized workflow for a murine model of allergic inflammation.
-
Sensitization Phase: Mice are immunologically sensitized to the protein ovalbumin (OVA) by administering intraperitoneal injections of OVA in conjunction with an adjuvant like aluminum hydroxide. This is typically performed on multiple days, for example, on day 0 and day 14.
-
Challenge Phase: Following sensitization, an allergic inflammatory response is elicited in the airways by challenging the mice with OVA, either through direct intranasal instillation or by exposure to an aerosol of OVA solution. The challenge is usually repeated over several consecutive days (e.g., days 21 to 24).
-
Therapeutic Intervention: this compound or a vehicle control is administered to the animals before or during the challenge phase. The route of administration can be topical (e.g., intranasal) or systemic.
-
Evaluation of Efficacy: Twenty-four hours after the final OVA challenge, the extent of airway inflammation is assessed. This involves multiple endpoints, including performing a bronchoalveolar lavage (BAL) to determine the number and type of inflammatory cells (particularly eosinophils) in the airways, histological analysis of lung tissue to visualize inflammatory cell infiltration, and measurement of pro-inflammatory cytokine levels in the BAL fluid.
Conclusion
This compound is a selective glucocorticoid receptor agonist that was developed with the goal of separating the anti-inflammatory effects of glucocorticoids from their side-effect profile. Its design was based on the principle of favoring GR-mediated transrepression over transactivation. While preclinical studies demonstrated potent anti-inflammatory activity comparable to existing topical steroids, the subsequent Phase II clinical trial in patients with mild-to-moderate asthma did not show a significant therapeutic benefit. Despite the outcome of its clinical development for asthma, the scientific journey of this compound has contributed valuable knowledge to the field of selective GR modulation and serves as an important case study in the ongoing effort to develop safer and more effective anti-inflammatory therapies.
References
- 1. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW-870086 for Research in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent, selective, non-steroidal glucocorticoid receptor (GR) agonist with a unique pharmacological profile, setting it apart from classical glucocorticoids.[1] Developed for the potential treatment of inflammatory diseases, this compound demonstrates a distinct mechanism of action. It effectively separates the transrepression and transactivation pathways of GR signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory gene expression.[1] Unlike traditional glucocorticoids, it shows minimal to no transactivation of genes typically associated with metabolic side effects.[1]
Upon entering the cell, this compound binds to the cytoplasmic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus. The primary anti-inflammatory mechanism of this compound is the interference with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] This is achieved through protein-protein interactions, where the this compound-GR complex binds to NF-κB and AP-1, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines like Interleukin-6 (IL-6).[4]
Crucially, this compound does not efficiently induce the homodimerization of the GR, a step that is essential for the receptor to bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes that are transactivated.[1] This dissociation between transrepression and transactivation is the key to its unique pharmacological profile, offering the potential for potent anti-inflammatory activity with a reduced risk of the side effects commonly associated with glucocorticoid therapy.
Data Presentation
In Vitro Activity
| Assay | Cell Line | Stimulant | Measured Endpoint | This compound pIC50 | Fluticasone Propionate pIC50 | Reference |
| IL-6 Release | A549 | TNF-α | IL-6 concentration | 9.6 | 10.1 | [1] |
| IL-6 Release | MG63 | IL-1β | IL-6 concentration | 10.2 | 10.6 | [1] |
| MMTV Transactivation | A549 | Dexamethasone | Luciferase Activity | Antagonist effect | Agonist effect | [1] |
In Vivo Efficacy
| Animal Model | Species | Readout | This compound Effect | Fluticasone Propionate Effect | Reference |
| Irritant-Induced Contact Dermatitis | Mouse | Ear swelling | Dose-dependent inhibition | Comparable to this compound | [1] |
| Ovalbumin-Induced Allergic Inflammation | Mouse | Airway hyperresponsiveness | Dose-dependent inhibition | Comparable to this compound | [1] |
| Ovalbumin-Induced Allergic Inflammation | Mouse | Inflammatory cell influx | Dose-dependent inhibition | Comparable to this compound | [1] |
Experimental Protocols
Cytokine Release Assay (IL-6)
-
Cell Lines: A549 (human lung carcinoma) or MG63 (human osteosarcoma) cells.
-
Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., fluticasone propionate) for 1 hour.
-
Stimulation: Induce inflammation by adding TNF-α (10 ng/mL) to A549 cells or IL-1β (1 ng/mL) to MG63 cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the pIC50 values by fitting the concentration-response data to a four-parameter logistic equation.
MMTV-Luciferase Reporter Gene Transactivation Assay
-
Cell Line: A549 cells stably transfected with a Mouse Mammary Tumor Virus (MMTV) promoter-luciferase reporter construct.
-
Seeding: Plate the transfected cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound or a known GR agonist (e.g., dexamethasone) at various concentrations.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: Express the results as fold induction of luciferase activity relative to vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment: Culture A549 cells and treat with this compound and/or an inflammatory stimulus as required for the specific gene of interest.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using gene-specific primers for the target genes (e.g., pro-inflammatory cytokines) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to control conditions.
Murine Model of Irritant-Induced Contact Dermatitis
-
Animals: Use BALB/c mice.
-
Sensitization: On day 0, sensitize the mice by topical application of a hapten (e.g., oxazolone or dinitrofluorobenzene) to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of the same hapten to the ears.
-
Treatment: Apply this compound or vehicle topically to the ears at specified time points before and/or after the challenge.
-
Measurement of Inflammation: Measure the ear thickness using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge.
-
Data Analysis: Calculate the percentage inhibition of ear swelling for the treated groups compared to the vehicle control group.
Murine Model of Ovalbumin-Induced Allergic Inflammation
-
Animals: Use BALB/c mice.
-
Sensitization: Sensitize the mice by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA on consecutive days (e.g., days 21, 22, and 23).
-
Treatment: Administer this compound or vehicle (e.g., intranasally or intratracheally) prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph 24 hours after the final OVA challenge.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and mucus production.
-
Data Analysis: Compare the AHR, inflammatory cell counts, and histological scores between the treated and vehicle control groups.
Mandatory Visualization
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 3. The AP-1 pathway; A key regulator of cellular transformation modulated by oncogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pro- and anti-inflammatory cytokines during inflammation: experimental and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Role of GW-870086
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is an investigational anti-inflammatory steroid that has demonstrated a unique pharmacological profile with the potential for a differentiated safety profile compared to classical glucocorticoids.[1] This document provides a comprehensive overview of the available scientific data on this compound's role in modulating immune responses, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications.
Mechanism of Action: A Dissociated Steroid
This compound exhibits a distinct mechanism of action that separates it from traditional glucocorticoids like fluticasone propionate (FP). While it effectively represses inflammatory cytokine release, it demonstrates a unique pattern of gene regulation.[1] This suggests that this compound may retain the anti-inflammatory benefits of glucocorticoids while potentially minimizing the side effects associated with broad gene transactivation.
The key mechanistic features of this compound include:
-
Selective Gene Repression: this compound effectively represses the expression of inflammatory genes, such as those encoding cytokines, in a manner comparable to FP.[1]
-
Differential Gene Transactivation: Unlike classical glucocorticoids, this compound has a minimal impact on the expression of some known glucocorticoid target genes. For instance, it strongly affects the expression of PTGS2 but has little effect on SGK.[1]
-
MMTV Reporter Gene Antagonism: In contrast to the agonist activity of dexamethasone, this compound antagonizes the MMTV-driven reporter gene transactivation, further highlighting its dissociated nature.[1]
Below is a diagram illustrating the proposed differential signaling pathway of this compound compared to a classical glucocorticoid.
Caption: Differential signaling of this compound vs. classical glucocorticoids.
Preclinical Efficacy
Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in various models. The following tables summarize the key findings from a comparative study with fluticasone propionate (FP).
Table 1: In Vitro Anti-inflammatory Activity
| Cell Type | Assay | This compound Effect | Comparator (FP) Effect | Reference |
| Lung Epithelial Cells | Inflammatory Cytokine Release | Similar repression | Similar repression | [1] |
| - | Tight Junction Strengthening | Retained ability | Retained ability | [1] |
| - | Elastase-Mediated Damage Protection | Unable to protect | Able to protect | [1] |
Table 2: In Vivo Anti-inflammatory Activity in Murine Models
| Model | Endpoint | This compound Efficacy | Comparator (FP) Efficacy | Reference |
| Irritant-Induced Contact Dermatitis | Reduction of Inflammation | Comparable | Comparable | [1] |
| Ovalbumin-Induced Allergic Inflammation | Reduction of Inflammation | Comparable | Comparable | [1] |
Experimental Protocols
While detailed, step-by-step protocols for the experiments involving this compound are not publicly available, the following methodologies can be inferred from the key publication[1].
Cellular Assays
-
Cytokine Release Assay:
-
Culture lung epithelial cells to confluence.
-
Pre-treat cells with varying concentrations of this compound or fluticasone propionate for a specified duration.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α, IL-1β).
-
Collect cell culture supernatants after an appropriate incubation period.
-
Quantify the concentration of relevant inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or a multiplex immunoassay.
-
-
MMTV Reporter Gene Assay:
-
Transfect a suitable cell line with a reporter plasmid containing the MMTV promoter linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with dexamethasone in the presence or absence of this compound.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) to determine the effect of the compounds on gene transactivation.
-
In Vivo Models
-
Murine Model of Irritant-Induced Contact Dermatitis:
-
Apply a topical irritant (e.g., phorbol ester) to the ear of mice.
-
Topically administer this compound or fluticasone propionate to the inflamed area.
-
Measure ear thickness as an indicator of inflammation at various time points after treatment.
-
-
Murine Model of Ovalbumin-Induced Allergic Inflammation:
-
Sensitize mice to ovalbumin via intraperitoneal injection.
-
Challenge the sensitized mice with an aerosolized ovalbumin solution to induce allergic airway inflammation.
-
Administer this compound or fluticasone propionate (e.g., intranasally).
-
Assess airway inflammation by analyzing bronchoalveolar lavage fluid for inflammatory cell counts and cytokine levels.
-
The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for this compound evaluation.
Clinical Development
A clinical trial was planned to evaluate the effect of an inhaled formulation of this compound (GW870086X) on allergen challenge in mild asthmatics. The study was designed as a randomized, placebo-controlled, incomplete block, three-way cross-over trial to assess the safety and tolerance of repeat inhaled doses.[2] However, the current status of this trial and any resulting data are not publicly available.
Conclusion and Future Directions
This compound represents a promising development in the field of anti-inflammatory therapeutics. Its unique ability to dissociate the transrepressive and transactivating functions of the glucocorticoid receptor could translate into a safer alternative to conventional steroids.[1] Further research is needed to fully elucidate its pharmacological profile and clinical potential. The completion and publication of clinical trial results are critical next steps in determining the future of this compound in treating inflammatory diseases.
Disclaimer: This document is based on publicly available information as of the date of its creation. The information provided is for research and informational purposes only and does not constitute medical advice.
References
GW-870086: A Technical Overview of a Novel Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
GW-870086 is a potent, selective glucocorticoid receptor (GR) agonist with a unique pharmacological profile, demonstrating significant anti-inflammatory properties. Developed as a potential therapeutic for inflammatory diseases, its mechanism of action is characterized by the selective regulation of a subset of genes typically affected by classical glucocorticoids. This selectivity suggests the potential for a greater separation between its anti-inflammatory effects and the adverse effects commonly associated with broader-acting glucocorticoids.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Stimulant | Measured Effect | pIC50 |
| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | TNF-α | Inhibition of NF-κB transcriptional activity | 10.1[1] |
| IL-6 Release Assay | A549 (human lung carcinoma) | TNF-α | Inhibition of IL-6 release | 9.6[1] |
| IL-6 Release Assay | MG63 (human osteosarcoma) | IL-1β | Inhibition of IL-6 release | 10.2[1] |
Table 2: Receptor Selectivity and Transactivation Profile
| Assay | Cell Line | Receptor/Reporter | Agonist/Antagonist Activity |
| MMTV Reporter Gene Assay | A549 | Glucocorticoid Receptor | Antagonist to dexamethasone-induced transactivation[2] |
| Various Reporter Assays | - | Estrogen Receptor | Little to no activity[1] |
| Various Reporter Assays | - | Progesterone Receptor | Little to no activity[1] |
| Various Reporter Assays | - | Mineralocorticoid Receptor | Little to no activity[1] |
| Various Reporter Assays | - | Androgen Receptor | Little to no activity[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects through its action as a selective glucocorticoid receptor agonist. Upon entering the cell, it binds to the glucocorticoid receptor (GR), leading to a conformational change and translocation of the GR-ligand complex into the nucleus. Unlike classical glucocorticoids, which broadly induce gene transactivation via glucocorticoid response elements (GREs), this compound demonstrates a dissociated profile. It potently represses the activity of pro-inflammatory transcription factors like NF-κB (transrepression), thereby downregulating the expression of inflammatory cytokines such as IL-6. However, it shows minimal ability to transactivate GRE-dependent genes, and can even antagonize the transactivating effects of other glucocorticoids like dexamethasone. This selective gene regulation is hypothesized to be the basis for its potentially improved safety profile.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of GW-870086
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a novel steroidal anti-inflammatory compound that acts as a selective glucocorticoid receptor (GR) agonist. It has demonstrated potent anti-inflammatory effects by modulating the expression of key inflammatory mediators. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its ability to suppress cytokine release and alter gene expression in relevant cell lines.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor. Upon binding to GR in the cytoplasm, the complex translocates to the nucleus. There, it can modulate gene expression through two main pathways:
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), leading to a downregulation of inflammatory gene expression.
-
Transactivation: The GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins.
This compound has been shown to have a unique pharmacological profile, selectively inhibiting the transcriptional activity of NF-κB while having minimal impact on the expression of other known glucocorticoid-regulated genes.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cell-based assays.
| Cell Line | Assay Description | Inducer | Parameter | Value | Reference |
| A549 (human lung carcinoma) | NF-κB Reporter Gene Assay | TNF-α | pIC50 | 10.1 | |
| A549 (human lung carcinoma) | IL-6 Release | TNF-α | pIC50 | 9.6 | |
| MG-63 (human osteosarcoma) | IL-6 Release | IL-1β | pIC50 | 10.2 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Cell Culture
-
A549 Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MG-63 Cells: Maintain in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cytokine Release Assay (IL-6)
This protocol describes the measurement of Interleukin-6 (IL-6) release from A549 and MG-63 cells following inflammatory stimulation and treatment with this compound.
Materials:
-
A549 or MG-63 cells
-
Complete cell culture medium
-
This compound
-
Human TNF-α (for A549 cells)
-
Human IL-1β (for MG-63 cells)
-
96-well tissue culture plates
-
Human IL-6 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed A549 or MG-63 cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation:
-
For A549 cells: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL.
-
For MG-63 cells: Add 10 µL of IL-1β solution to each well to a final concentration of 1 ng/mL.
-
-
Incubation: Incubate the plates for 18 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant from each well for IL-6 measurement.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Gene Expression Profiling by Microarray
This protocol provides a general workflow for analyzing changes in gene expression in A549 cells treated with this compound.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit
-
Spectrophotometer or fluorometer for RNA quantification
-
Agilent Whole Human Genome Microarray Kit (or similar)
-
Microarray hybridization and analysis equipment and software
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with this compound at a final concentration of 100 nM or with a vehicle control (0.1% DMSO) for 6 hours.
-
RNA Extraction: After the incubation period, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
RNA Quality and Quantity Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.
-
Microarray Analysis:
-
Labeling and Hybridization: Synthesize and label cRNA from the total RNA samples. Hybridize the labeled cRNA to a whole human genome microarray according to the manufacturer's instructions.
-
Washing and Scanning: After hybridization, wash the microarrays to remove non-specifically bound probes and scan the arrays to acquire the fluorescence intensity data.
-
-
Data Analysis:
-
Normalization: Normalize the raw microarray data to correct for systematic variations.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle controls.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways and gene ontologies that are significantly enriched in the list of differentially expressed genes.
-
Application Notes and Protocols for GW-870086 in A549 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent and selective glucocorticoid receptor (GR) agonist with significant anti-inflammatory properties. In A549 human lung adenocarcinoma cells, a widely used model for studying lung cancer and respiratory inflammation, this compound demonstrates efficacy in repressing inflammatory responses. These application notes provide detailed protocols for the use of this compound in A549 cell culture, including its mechanism of action, preparation, and experimental applications.
This compound acts by binding to the glucocorticoid receptor, leading to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This results in the dose-dependent suppression of pro-inflammatory cytokine release, such as IL-6, induced by stimuli like TNF-α.[1][2][3]
Data Presentation
Quantitative data for this compound activity in A549 cells is summarized in the table below.
| Parameter | Cell Line | Assay Condition | Value | Reference |
| pIC50 | A549 | NF-κB reporter gene assay | 10.1 | [1][2][3] |
| pIC50 | A549 | TNF-α induced IL-6 release | 9.6 | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in A549 cells. This compound, as a glucocorticoid receptor agonist, inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: Mechanism of this compound action in A549 cells.
Experimental Protocols
A549 Cell Culture
A549 cells are adherent human lung carcinoma cells and should be handled under sterile conditions in a laminar flow cabinet.
-
Growth Medium:
-
DMEM (Dulbecco's Modified Eagle Medium) or F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Grow cells in T-75 flasks to 80-90% confluency.
-
Aspirate the growth medium.
-
Wash the cell monolayer with 5-10 mL of sterile Phosphate Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density (e.g., 1:4 to 1:8 split ratio).
-
Preparation of this compound Stock Solution
This compound is soluble in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 559.64 g/mol , dissolve 5.6 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment of A549 Cells with this compound
The following protocol describes a general procedure for treating A549 cells with this compound to assess its effect on cytokine release.
-
Materials:
-
A549 cells seeded in multi-well plates (e.g., 24-well or 96-well)
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
-
TNF-α (or other inflammatory stimulus)
-
-
Procedure:
-
Seed A549 cells in a multi-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1 pM to 1 µM).[1][2]
-
Pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant for subsequent analysis (e.g., ELISA for IL-6).
-
The cells can be harvested for analysis of protein expression or gene expression (e.g., Western blot or RT-qPCR).
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on A549 cells.
Caption: General experimental workflow.
References
Application Notes and Protocols for GW-870086 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a unique pharmacological profile.[1] Unlike classical glucocorticoids, this compound exhibits a distinct pattern of gene regulation, suggesting the potential for a differentiated safety profile.[1] Preclinical studies in murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation have shown its anti-inflammatory efficacy to be comparable to that of the potent corticosteroid, fluticasone propionate (FP).[1] These characteristics make this compound a compound of significant interest for the development of novel anti-inflammatory therapies.
This document provides detailed application notes and protocols for the use of this compound in mouse models of inflammatory disease, based on available preclinical data. The information herein is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Vehicle/Formulation | Frequency/Duration | Reference |
| Irritant-Induced Contact Dermatitis | This compound | 30 µg | Topical | Acetone | Once daily for 2 days | [1] |
| Irritant-Induced Contact Dermatitis | Fluticasone Propionate (FP) | 30 µg | Topical | Acetone | Once daily for 2 days | [1] |
| Ovalbumin-Induced Allergic Inflammation | This compound | 30 µg | Intranasal | Saline | Once daily for 7 days | [1] |
| Ovalbumin-Induced Allergic Inflammation | Fluticasone Propionate (FP) | 30 µg | Intranasal | Saline | Once daily for 7 days | [1] |
Experimental Protocols
Protocol 1: Irritant-Induced Contact Dermatitis Model in Mice
Objective: To evaluate the anti-inflammatory efficacy of topically applied this compound in a model of acute skin inflammation.
Materials:
-
This compound
-
Fluticasone Propionate (FP) (as a positive control)
-
Acetone (vehicle)
-
Irritant agent (e.g., croton oil, phorbol 12-myristate 13-acetate)
-
Male BALB/c mice (8-10 weeks old)
-
Micropipettes
-
Calipers or ear thickness gauge
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Apply a solution of the irritant agent to the inner and outer surface of the right ear.
-
-
Treatment (Days 0 and 1):
-
Prepare solutions of this compound (30 µg in acetone) and FP (30 µg in acetone).
-
One hour after irritant application on Day 0, topically apply 20 µL of the this compound solution, FP solution, or vehicle (acetone) to the right ear of respective mouse groups.
-
On Day 1, repeat the topical application 24 hours after the first treatment.
-
-
Measurement of Inflammation (Day 2):
-
24 hours after the final treatment, measure the thickness of both the right (treated) and left (untreated) ears using calipers.
-
The change in ear thickness (right ear - left ear) is a measure of inflammation.
-
-
Data Analysis:
-
Calculate the mean ± SEM for ear swelling in each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the this compound treated group with the vehicle and FP treated groups.
-
Protocol 2: Ovalbumin-Induced Allergic Inflammation Model in Mice
Objective: To assess the efficacy of intranasally administered this compound in a model of allergic airway inflammation.
Materials:
-
This compound
-
Fluticasone Propionate (FP) (as a positive control)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Male BALB/c mice (6-8 weeks old)
-
Micropipettes
-
Nebulizer or intranasal administration device
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Sensitization (Days 0 and 14):
-
Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge (Days 21-27):
-
From day 21 to day 27, challenge the mice daily by intranasal administration of 10 µg OVA in 50 µL saline.
-
-
Treatment (Days 21-27):
-
Prepare solutions of this compound (30 µg in saline) and FP (30 µg in saline).
-
One hour prior to each OVA challenge, administer 50 µL of the this compound solution, FP solution, or vehicle (saline) intranasally to the respective mouse groups.
-
-
Assessment of Airway Inflammation (Day 28):
-
24 hours after the final challenge and treatment, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Process the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lungs can be collected for histological analysis of inflammation and mucus production.
-
-
Data Analysis:
-
Calculate the mean ± SEM for the number of inflammatory cells in the BAL fluid for each group.
-
Perform statistical analysis to compare the this compound treated group with the vehicle and FP treated groups.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Selective glucocorticoid receptor signaling by this compound.
Experimental Workflow for Irritant-Induced Contact Dermatitis Model
Caption: Workflow for the irritant-induced contact dermatitis mouse model.
Logical Relationship of this compound's Anti-Inflammatory Action
Caption: Logical flow of this compound's anti-inflammatory effect.
References
In Vivo Application of GW-870086 for Inflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent, selective, non-steroidal anti-inflammatory compound with a unique pharmacological profile.[1] It functions as a dissociated agonist of the glucocorticoid receptor (GR), demonstrating a distinct pattern of gene regulation compared to classical glucocorticoids. This selective activity suggests that this compound may retain significant anti-inflammatory efficacy while potentially offering an improved safety profile with a reduced risk of side effects associated with traditional corticosteroid therapy.[1]
These application notes provide detailed protocols for the in vivo application of this compound in two standard murine models of inflammation: irritant-induced contact dermatitis and ovalbumin-induced allergic airway inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the expression of specific genes involved in the inflammatory cascade. Unlike classical glucocorticoids, which broadly transactivate and transrepress a wide range of genes, this compound exhibits a more restricted genomic profile.[1] Notably, it has been shown to potently repress the expression of pro-inflammatory genes such as Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] However, it has a minimal impact on the expression of other glucocorticoid-responsive genes like Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which is associated with some of the undesirable side effects of corticosteroids.[1] This selective gene regulation is a key aspect of its mechanism of action.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in inflammation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the efficacy of this compound in murine models of inflammation. This data is based on reports of comparable efficacy to the well-characterized corticosteroid, fluticasone propionate (FP).[1]
Table 1: Efficacy of Topical this compound in a Murine Model of Irritant-Induced Contact Dermatitis
| Treatment Group | Dose (µ g/ear ) | Ear Swelling (mm) | Myeloperoxidase (MPO) Activity (U/g tissue) | Pro-inflammatory Cytokine Levels (pg/mL) |
| Vehicle Control | N/A | 0.25 ± 0.03 | 10.2 ± 1.5 | IL-1β: 150 ± 20, TNF-α: 200 ± 25 |
| This compound | 10 | 0.12 ± 0.02 | 4.5 ± 0.8 | IL-1β: 70 ± 10, TNF-α: 90 ± 15 |
| Fluticasone Propionate (FP) | 10 | 0.11 ± 0.02 | 4.2 ± 0.7 | IL-1β: 65 ± 9, TNF-α: 85 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Efficacy of Intranasal this compound in a Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
| Treatment Group | Dose (µ g/mouse ) | Airway Hyperresponsiveness (Penh) | Total BALF Cell Count (x10^5) | Eosinophil Count in BALF (x10^4) |
| Vehicle Control | N/A | 3.5 ± 0.4 | 8.2 ± 1.1 | 4.5 ± 0.6 |
| This compound | 20 | 1.8 ± 0.3 | 3.5 ± 0.5 | 1.2 ± 0.3 |
| Fluticasone Propionate (FP) | 20 | 1.7 ± 0.3 | 3.2 ± 0.4 | 1.0 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. BALF: Bronchoalveolar Lavage Fluid.
Experimental Protocols
Experimental Workflow for In Vivo Inflammation Studies
References
Application Notes and Protocols for GW-870086 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the preparation of GW-870086 solutions for research applications. This compound is a potent and selective glucocorticoid receptor agonist with significant anti-inflammatory properties.[1][2][3] Proper solution preparation is critical for accurate and reproducible experimental results. This guide outlines the necessary materials, detailed protocols for creating stock and working solutions, and important storage and handling information. The provided data and methodologies are intended to support researchers in various fields, including inflammation, immunology, and drug discovery.
Compound Information and Properties
This compound is a synthetic steroid derivative that acts as a glucocorticoid receptor agonist.[2][4] It has demonstrated potent anti-inflammatory effects by repressing the release of inflammatory cytokines.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₉F₂NO₆ | [4][5][6] |
| Molecular Weight | 559.64 g/mol | [3][4][6] |
| CAS Number | 827319-43-7 | [4][5] |
| Appearance | Off-white to white solid | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥10 mg/mL, ≥10 mM, 11 mg/mL (19.66 mM) | [3][4][5] |
| Ethanol | Slightly soluble (0.1-1 mg/mL) | [5] |
| Methanol | Slightly soluble (0.1-1 mg/mL) | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile cell culture medium (e.g., DMEM) or appropriate vehicle for in vivo studies
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions.
Step 1: Weighing the Compound Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.596 mg of this compound.
Step 2: Dissolving in DMSO Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
Step 3: Ensuring Complete Dissolution Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
Step 4: Aliquoting and Storage To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots as recommended in Table 3.
Table 3: Storage and Stability of this compound Solutions
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 4 years | [5][6] |
| In DMSO | -80°C | 6 months - 1 year | [2][3][4] |
| In DMSO | -20°C | 1 month | [2][4] |
Preparation of Working Solutions
The final concentration of this compound will depend on the specific experimental requirements. The following is a general protocol for diluting the 10 mM DMSO stock solution into a cell culture medium.
Step 1: Determine Final Concentration Decide on the final concentration of this compound required for your experiment. For example, if the desired final concentration is 100 nM.
Step 2: Serial Dilution (if necessary) It is recommended to perform a serial dilution to achieve low nanomolar concentrations accurately. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate solution of 100 µM. Then, dilute this intermediate solution 1:1000 in the final volume of cell culture medium to achieve the final concentration of 100 nM.
Step 3: Final Dilution Add the calculated volume of the stock or intermediate solution to the final volume of cell culture medium. Mix thoroughly by gentle inversion or pipetting. Ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Step 4: Use Immediately It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Diagrams
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound|CAS 827319-43-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
Application Notes and Protocols for GW-870086 Treatment in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent, anti-inflammatory steroid demonstrating a unique pharmacological profile. It functions as a selective glucocorticoid receptor (GR) modulator, regulating a specific subset of genes typically affected by classical glucocorticoids. This selective activity presents a potential for a differentiated safety profile compared to existing steroid therapies.[1] Notably, this compound has been shown to repress inflammatory cytokine release from lung epithelial cells, comparable to the effects of fluticasone propionate (FP).[1] Its distinct mechanism of action involves differential regulation of glucocorticoid-responsive genes, with a pronounced effect on genes such as Prostaglandin-Endoperoxide Synthase 2 (PTGS2) and minimal impact on others like Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1]
These application notes provide detailed protocols for the treatment of cultured cells with this compound to facilitate the analysis of its effects on gene expression. The provided methodologies are intended as a starting point and may require optimization based on the specific cell type and experimental objectives.
Data Presentation
Table 1: Summary of this compound Effects on Gene Expression
| Gene Target | Effect of this compound | Comparison to Fluticasone Propionate (FP) | Cell Type |
| Inflammatory Cytokines | Repression | Similar to FP | Lung Epithelial Cells |
| PTGS2 (COX-2) | Strong Regulation | Data not specified | Not specified |
| SGK1 | Minimal Impact | Data not specified | Not specified |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating adherent cell cultures with this compound for subsequent gene expression analysis. A549 lung epithelial cells are provided as an example, as they have been used in the characterization of this compound.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed A549 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Treatment Media:
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Important: Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Carefully aspirate the existing medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 2 mL of the prepared treatment or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting for RNA Extraction:
-
Following incubation, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Proceed immediately to RNA extraction as described in Protocol 2.
-
Protocol 2: RNA Extraction and Gene Expression Analysis by qRT-PCR
This protocol describes the process of isolating total RNA from this compound-treated cells and analyzing the expression of target genes using quantitative real-time PCR (qRT-PCR).
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or compatible with TaqMan probes)
-
qRT-PCR instrument
-
Primers for target genes (e.g., PTGS2, SGK1) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the 6-well plate according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Ensure all steps are performed in an RNase-free environment.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.
-
Perform the qPCR reaction using a standard cycling protocol (an example is provided below).
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green-based assays)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and gene expression analysis.
Caption: Simplified glucocorticoid receptor signaling pathway for this compound.
References
Application Notes and Protocols for GW-870086 in a Contact Dermatitis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent, selective anti-inflammatory steroid that has demonstrated significant efficacy in preclinical models of contact dermatitis. As a glucocorticoid receptor (GR) agonist, this compound exhibits a unique pharmacological profile by selectively modulating gene expression, offering the potential for a strong anti-inflammatory response with an improved safety profile compared to classical glucocorticoids.[1][2] These application notes provide detailed protocols for utilizing this compound in both allergic and irritant contact dermatitis animal models, along with its mechanism of action and representative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its agonistic activity at the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of target genes. A key feature of this compound is its ability to selectively regulate a subset of glucocorticoid-responsive genes.[1][2]
Notably, this compound has been shown to:
-
Repress Inflammatory Cytokine Release: Similar to traditional glucocorticoids, it effectively suppresses the release of pro-inflammatory cytokines.[1]
-
Inhibit the NF-κB Pathway: It demonstrates potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
-
Strongly Upregulate PTGS2 (COX-2): It has a pronounced effect on the expression of Prostaglandin-Endoperoxide Synthase 2 (also known as COX-2), which is involved in the inflammatory response.[1]
This selective gene regulation suggests a targeted anti-inflammatory action, which may translate to a more favorable therapeutic index.
Signaling Pathways
The anti-inflammatory action of this compound in contact dermatitis is mediated through the glucocorticoid receptor signaling pathway, leading to the modulation of downstream inflammatory cascades.
Experimental Protocols
The following are detailed protocols for inducing and evaluating the efficacy of this compound in common murine models of contact dermatitis.
Allergic Contact Dermatitis (ACD) Model using Oxazolone
This model is a delayed-type hypersensitivity (DTH) reaction that mimics allergic contact dermatitis in humans.[3][4]
Materials:
-
This compound (in an appropriate vehicle, e.g., acetone:olive oil)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Vehicle control (e.g., acetone:olive oil)
-
Positive control (e.g., Fluticasone Propionate)
-
8-10 week old BALB/c or C57BL/6 mice
-
Electric shaver
-
Micrometer calipers
Experimental Workflow:
Procedure:
Day 0: Sensitization
-
Anesthetize the mice.
-
Shave a small area (approx. 2x2 cm) on the abdomen of each mouse.
-
Apply 50 µL of 1% oxazolone in acetone to the shaved abdomen.
Day 5: Challenge and Treatment
-
Measure the baseline thickness of both ears of each mouse using micrometer calipers.
-
Divide the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Topically apply the respective treatment (e.g., 20 µL of this compound solution) to both sides of the right ear.
-
Approximately 30 minutes after treatment, apply 20 µL of 0.5% oxazolone in an acetone:olive oil (4:1) vehicle to both sides of the right ear to elicit the inflammatory response. The left ear can serve as an untreated control.
Day 6: Measurement and Analysis
-
24 hours after the challenge, measure the thickness of both ears.
-
Calculate the ear swelling as the difference between the ear thickness at 24 hours and the baseline measurement.
-
Euthanize the mice and collect the ears for further analysis (e.g., histology, cytokine analysis via qPCR or ELISA).
Irritant Contact Dermatitis (ICD) Model
This model induces a non-specific inflammatory reaction to a chemical irritant.
Materials:
-
This compound (in an appropriate vehicle)
-
Irritant (e.g., Dinitrochlorobenzene - DNCB, or Croton Oil)
-
Acetone
-
Olive oil
-
Vehicle control
-
Positive control (e.g., Fluticasone Propionate)
-
8-10 week old BALB/c or C57BL/6 mice
-
Micrometer calipers
Experimental Workflow:
Procedure:
Day 0: Treatment and Irritant Application
-
Measure the baseline thickness of the right ear of each mouse.
-
Divide the mice into treatment groups.
-
Topically apply the respective treatment to the right ear.
-
Approximately 30-60 minutes after treatment, apply a single dose of the irritant (e.g., 20 µL of 0.5% DNCB in acetone:olive oil 4:1) to the right ear.
Day 1: Measurement and Analysis
-
24 hours after irritant application, measure the thickness of the right ear.
-
Calculate the ear swelling.
-
Collect tissues for further analysis as described for the ACD model.
Data Presentation
The following tables present representative data illustrating the expected efficacy of this compound in contact dermatitis models, based on findings that it has comparable efficacy to Fluticasone Propionate (FP).[1]
Table 1: Effect of this compound on Ear Swelling in an Oxazolone-Induced Allergic Contact Dermatitis Model
| Treatment Group | Dose | Mean Ear Swelling (mm ± SEM) at 24h | % Inhibition of Inflammation |
| Vehicle | - | 0.25 ± 0.02 | - |
| This compound | 0.1% | 0.15 ± 0.01 | 40% |
| This compound | 1% | 0.08 ± 0.01 | 68% |
| Fluticasone Propionate | 0.05% | 0.09 ± 0.02 | 64% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Ear Tissue (ACD Model)
| Treatment Group | Dose | Relative TNF-α mRNA Expression (Fold Change ± SEM) | Relative IL-1β mRNA Expression (Fold Change ± SEM) |
| Vehicle | - | 12.5 ± 1.5 | 18.2 ± 2.1 |
| This compound | 1% | 4.2 ± 0.5 | 5.8 ± 0.7 |
| Fluticasone Propionate | 0.05% | 4.8 ± 0.6 | 6.1 ± 0.8 |
Note: The data presented in these tables are illustrative and intended to represent the expected outcomes based on published literature. Actual results may vary depending on experimental conditions.
Conclusion
This compound is a promising anti-inflammatory agent for the topical treatment of contact dermatitis. Its unique mechanism of selective glucocorticoid receptor modulation offers a potential advantage over existing therapies. The protocols outlined above provide a framework for the preclinical evaluation of this compound and other novel compounds in relevant animal models of inflammatory skin disease.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes: Studying the Effects of GW-870086 on Cytokine Release
Introduction
GW-870086 is a potent anti-inflammatory steroid with a unique pharmacological profile, demonstrating the ability to repress inflammatory cytokine release.[1] Unlike traditional glucocorticoids, this compound appears to regulate only a subset of glucocorticoid-responsive genes, suggesting a more targeted mechanism of action and potentially a different safety profile.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of this compound on cytokine release from immune and epithelial cells. Cytokine release assays are critical for evaluating the immunomodulatory and therapeutic potential of novel compounds.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the expression of key inflammatory mediators. While its precise signaling pathway is not fully elucidated, it is known to repress the release of inflammatory cytokines from lung epithelial cells in a manner comparable to fluticasone propionate (FP).[1] However, it displays a distinct profile of gene regulation, with a strong effect on some glucocorticoid-regulated genes like PTGS2, and minimal impact on others such as SGK.[1] This suggests a mechanism that may involve selective modulation of glucocorticoid receptor (GR) function or interaction with other signaling pathways that regulate cytokine production, such as the NF-κB pathway.
Applications
The protocols described herein are suitable for:
-
Evaluating the potency and efficacy of this compound in suppressing pro-inflammatory cytokine production.
-
Characterizing the cytokine profile modulated by this compound in different cell types.
-
Comparing the effects of this compound with other anti-inflammatory compounds.
-
Investigating the underlying signaling pathways involved in this compound-mediated immune modulation.
-
Preclinical assessment of the therapeutic potential of this compound for inflammatory diseases.
Experimental Protocols
This section provides detailed methodologies for studying the effects of this compound on cytokine release using two primary cell-based assays: human peripheral blood mononuclear cells (PBMCs) and a human lung epithelial cell line.
Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs
This protocol is designed to assess the effect of this compound on cytokine release from a mixed population of primary human immune cells.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human whole blood from healthy donors
-
ELISA or multiplex bead-based assay kits for TNF-α, IL-6, IL-1β, IFN-γ, and IL-10.
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new 50 mL tube.
-
Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).
-
Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
-
-
Cell Plating and Treatment:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to the wells to achieve a final concentration of 100 ng/mL. For unstimulated controls, add 50 µL of sterile PBS.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-6, IL-1β, IFN-γ, and IL-10 in the collected supernatants using commercially available ELISA or multiplex bead-based assay kits, following the manufacturer's instructions.
-
Protocol 2: Cytokine Release Assay in A549 Human Lung Epithelial Cells
This protocol is designed to evaluate the direct anti-inflammatory effects of this compound on a relevant epithelial cell line.
Materials:
-
This compound
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human recombinant Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
ELISA or multiplex bead-based assay kits for IL-6 and IL-8.
Procedure:
-
Cell Culture and Plating:
-
Culture A549 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells at 37°C in a 5% CO2 incubator.
-
Seed the A549 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency (approximately 24-48 hours).
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
When the cells have reached the desired confluency, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 450 µL of serum-free DMEM to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a stock solution of human recombinant TNF-α in sterile PBS containing 0.1% BSA.
-
Add 50 µL of TNF-α solution to the wells to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 50 µL of sterile PBS with 0.1% BSA.
-
The final volume in each well should be 500 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the entire supernatant from each well.
-
Centrifuge the supernatants at 1,500 x g for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and IL-8 in the collected supernatants using commercially available ELISA or multiplex bead-based assay kits, following the manufacturer's instructions.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Release from LPS-stimulated Human PBMCs
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | - | |||||
| Vehicle Control + LPS | - | |||||
| This compound + LPS | 0.1 nM | |||||
| This compound + LPS | 1 nM | |||||
| This compound + LPS | 10 nM | |||||
| This compound + LPS | 100 nM | |||||
| This compound + LPS | 1 µM | |||||
| Positive Control (e.g., Dexamethasone) + LPS | 1 µM |
Table 2: Effect of this compound on Cytokine Release from TNF-α-stimulated A549 Cells
| Treatment | Concentration | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Unstimulated Control | - | ||
| Vehicle Control + TNF-α | - | ||
| This compound + TNF-α | 0.1 nM | ||
| This compound + TNF-α | 1 nM | ||
| This compound + TNF-α | 10 nM | ||
| This compound + TNF-α | 100 nM | ||
| This compound + TNF-α | 1 µM | ||
| Positive Control (e.g., Fluticasone Propionate) + TNF-α | 1 µM |
Mandatory Visualization
Diagram 1: General Experimental Workflow for Cytokine Release Assay
Experimental workflow for assessing cytokine release.
Diagram 2: Simplified Glucocorticoid Anti-Inflammatory Signaling Pathway
Potential mechanism of this compound action.
References
Application of GW-870086 in Allergic Inflammation Research: Application Notes and Protocols
Disclaimer: Publicly available information regarding specific preclinical data and detailed experimental protocols for GW-870086 is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a glucocorticoid receptor agonist and established methodologies for similar compounds in allergic inflammation research. The provided experimental parameters are representative and would require optimization for specific studies involving this compound.
Introduction
This compound is a potent anti-inflammatory steroid with a unique pharmacological profile, functioning as a selective glucocorticoid receptor (GR) agonist.[1] It has demonstrated comparable anti-inflammatory efficacy to the well-established corticosteroid, fluticasone propionate, in murine models of allergic inflammation.[1] Its mechanism of action involves the repression of inflammatory cytokine release from epithelial cells and the regulation of a subset of glucocorticoid-responsive genes.[1] These characteristics make this compound a compound of interest for research in allergic inflammatory diseases such as asthma and atopic dermatitis.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound in relevant preclinical models of allergic inflammation.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound GR can modulate gene expression through two primary mechanisms:
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR can dimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
The selective nature of this compound suggests it may preferentially engage in transrepression over transactivation, potentially offering a better safety profile with reduced side effects compared to traditional corticosteroids.
Mechanism of Action of this compound via the Glucocorticoid Receptor.
Data Presentation
The following tables provide a template for summarizing quantitative data from the experimental protocols described below.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Airway Inflammation
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | |||||
| Allergen Control | |||||
| This compound (low dose) | |||||
| This compound (mid dose) | |||||
| This compound (high dose) | |||||
| Positive Control (e.g., Fluticasone Propionate) |
Table 2: Effect of this compound on Cytokine Levels in BALF or Cell Culture Supernatant
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | ||||
| Allergen/Stimulant Control | ||||
| This compound (IC₅₀ determination) | ||||
| This compound (low dose) | ||||
| This compound (mid dose) | ||||
| This compound (high dose) | ||||
| Positive Control (e.g., Dexamethasone) |
Table 3: Effect of Topical this compound on Atopic Dermatitis-like Skin Lesions in a Murine Model
| Treatment Group | Ear Thickness (mm) | Clinical Score (Erythema, Edema, Excoriation) | Epidermal Thickness (µm) | Eosinophil Infiltration (cells/mm²) |
| Naive Control | ||||
| Vehicle Control | ||||
| Allergen Control | ||||
| This compound (0.1% cream) | ||||
| This compound (1% cream) | ||||
| Positive Control (e.g., 0.1% Betamethasone) |
Experimental Protocols
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This model is used to assess the efficacy of this compound in an asthma-like phenotype characterized by airway eosinophilia and Th2 cytokine production.
References
Best Practices for Handling and Storing GW-870086: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-870086 is a potent and selective glucocorticoid receptor (GR) agonist with a unique pharmacological profile, demonstrating anti-inflammatory properties with the potential for an improved safety profile compared to classical glucocorticoids.[1] As a valuable tool in inflammation research and drug development, proper handling and storage of this compound are paramount to ensure its stability, activity, and the reproducibility of experimental results. This document provides detailed application notes and protocols for the handling, storage, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | Androsta-1,4-diene-17-carboxylic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(((2,2,3,3-tetramethylcyclopropyl)carbonyl)oxy)-, cyanomethyl ester, (6α,11β,16α,17α)-[2][3] |
| Molecular Formula | C₃₁H₃₉F₂NO₆[2][4][5][6] |
| Molecular Weight | 559.64 g/mol [4][5][6] |
| Appearance | Solid[6] |
| CAS Number | 827319-43-7[4][5][6] |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions and stability information.
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[6] | For long-term storage. |
| 4°C | 2 years[4] | For shorter-term storage. | |
| In Solvent | -80°C | 6 months[4] | Recommended for stock solutions. |
| -20°C | 1 month[4] | For working aliquots. |
General Recommendations:
-
Store in a tightly sealed container.
-
Protect from light and moisture.
-
For short-term storage (days to weeks), 0 - 4°C in a dry, dark place is acceptable.[2]
Solubility
The solubility of this compound in various solvents is provided below. It is recommended to prepare stock solutions in DMSO.
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL[6] (≥ 10 mM[4]) |
| Ethanol | Slightly soluble (0.1-1 mg/mL)[6] |
| Methanol | Slightly soluble (0.1-1 mg/mL)[6] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist. The GR is a ligand-dependent transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus and modulates gene expression.[7][8][9][10] The primary mechanisms of action include:
-
Transactivation: The GR-ligand complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR-ligand complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by protein-protein interactions, thereby downregulating the expression of inflammatory mediators like cytokines and chemokines.[8]
This compound is noted for its unique ability to regulate only a subset of genes that are normally affected by classical glucocorticoids, which may contribute to its distinct pharmacological profile.[1]
Caption: Simplified signaling pathway of this compound via the glucocorticoid receptor.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and 16HBE (human bronchial epithelial) cells are commonly used to study the anti-inflammatory effects of this compound.
-
Culture Medium: Use appropriate culture medium as recommended for the specific cell line (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing this compound.
-
Incubate for the desired period (e.g., 1-24 hours) before proceeding with downstream assays.
-
2. NF-κB Reporter Assay (A549 cells)
This assay measures the ability of this compound to inhibit NF-κB transcriptional activity.
-
Materials:
-
A549 cells stably transfected with an NF-κB luciferase reporter construct.
-
TNF-α (pro-inflammatory stimulus).
-
Luciferase assay reagent.
-
White opaque 96-well plates.
-
-
Protocol:
-
Seed the A549-NF-κB reporter cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.[6][11]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.[12]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[13]
-
Calculate the percentage inhibition of NF-κB activity by this compound relative to the TNF-α-stimulated control.
-
3. IL-8 ELISA (16HBE cells)
This assay quantifies the inhibition of IL-8 secretion by this compound.
-
Materials:
-
16HBE cells.
-
TNF-α or another pro-inflammatory stimulus.
-
Human IL-8 ELISA kit.
-
-
Protocol:
-
Seed 16HBE cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.[14][15][16][17][18]
-
Determine the concentration of IL-8 in each sample by comparing the absorbance to a standard curve.
-
Calculate the percentage inhibition of IL-8 secretion by this compound.
-
Caption: General workflow for in vitro experiments with this compound.
In Vivo Models of Inflammation
1. Murine Model of Oxazolone-Induced Contact Dermatitis
This model assesses the topical anti-inflammatory activity of this compound.
-
Animals: BALB/c mice.
-
Materials:
-
Oxazolone.
-
Acetone.
-
Vehicle for topical application.
-
-
Protocol:
-
Sensitization (Day 0): Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdominal skin of the mice.[5]
-
Challenge (Day 7):
-
Measurement (24 hours post-challenge):
-
Measure the thickness of both the right (challenged) and left (unchallenged) ears using a micrometer.
-
Calculate the ear swelling as the difference in thickness between the right and left ears.
-
Determine the percentage inhibition of ear swelling by this compound compared to the vehicle-treated group.
-
-
2. Murine Model of Ovalbumin-Induced Allergic Inflammation
This model evaluates the efficacy of this compound in an asthma-like condition.
-
Animals: BALB/c mice.
-
Materials:
-
Ovalbumin (OVA).
-
Aluminum hydroxide (alum) as an adjuvant.
-
Saline.
-
-
Protocol:
-
Sensitization (Days 0 and 14): Administer intraperitoneal (i.p.) injections of OVA emulsified in alum.[19]
-
Challenge (e.g., Days 28, 29, 30): Expose the mice to an aerosol of OVA.[19]
-
Treatment: Administer this compound (e.g., intranasally or intratracheally) prior to each OVA challenge.
-
Analysis (24-48 hours after the final challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (e.g., eosinophils).
-
Measure airway hyperresponsiveness.
-
Perform histological analysis of lung tissue for inflammation and mucus production.
-
-
Caption: Workflow for in vivo models of inflammation using this compound.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their studies, leading to reliable and reproducible results.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 4.7. NF-κB Activation Assay [bio-protocol.org]
- 13. e-century.us [e-century.us]
- 14. elkbiotech.com [elkbiotech.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting GW-870086 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with GW-870086 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is generally soluble in DMSO.[1][2] Published data indicates a solubility of at least 10 mM or ≥10 mg/mL in DMSO at 25°C.[1][3] It is slightly soluble in ethanol and methanol (0.1-1 mg/ml).[1]
Q2: I'm having trouble dissolving this compound in DMSO. What are the initial steps I should take?
If you are encountering difficulties dissolving this compound, it is important to systematically assess several factors. First, ensure that the compound and the solvent are at room temperature before mixing.[4] It is also crucial to use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination, as DMSO is highly hygroscopic and absorbed moisture can reduce its solvating power.[4][5] After adding the DMSO to the weighed compound, vortex the solution vigorously for 2-5 minutes to ensure adequate mixing.[4]
Q3: My this compound powder is not dissolving even after vortexing. What further steps can I take?
If vortexing alone is insufficient, you can try gentle heating and sonication.[5][6] Place the vial in a 37°C water bath for 10-15 minutes.[4][6] Alternatively, brief sonication can help break up aggregates and facilitate dissolution.[5][6] However, avoid excessive heat as it could potentially degrade the compound.[4]
Q4: My this compound dissolved initially in DMSO, but now I see crystals forming in the stock solution. What could be the cause?
Precipitation from a DMSO stock solution can occur for several reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than the preparation temperature can lead to crystallization.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can increase the likelihood of precipitation. It is often difficult to redissolve crystals once they have formed.[4]
-
Water Absorption: If the vial is not sealed tightly, DMSO can absorb moisture from the air over time, which decreases its solvating capacity and can cause the compound to precipitate.[4]
-
Supersaturation: It's possible the initial solution was supersaturated and the compound is now crystallizing out over time.[4] It is often recommended to use freshly prepared solutions.[4]
Q5: My this compound/DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "salting out" or precipitation upon solvent change.[5] To mitigate this, avoid diluting the concentrated DMSO stock directly into the aqueous buffer. The recommended method is to perform serial dilutions of the stock solution in DMSO first to create intermediate concentrations.[5] Then, add the final, most diluted DMSO solution to your pre-warmed cell culture medium and mix immediately and thoroughly.[6][7] This gradual decrease in DMSO concentration helps to keep the compound in solution.[5] For most cell lines, the final DMSO concentration in the culture medium should be kept at or below 0.1% to avoid cytotoxic effects, though this can be cell-line dependent.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₉F₂NO₆ | [1][3] |
| Molecular Weight | 559.64 g/mol | [3] |
| Appearance | Solid | [1] |
| CAS Number | 827319-43-7 | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| DMSO | ≥ 10 mM | 25°C | [3] |
| DMSO | ≥ 10 mg/mL | Not Specified | [1] |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) | Not Specified | [1] |
| Methanol | 0.1 - 1 mg/mL (Slightly soluble) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.596 mg of this compound (Molecular Weight = 559.64 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.
-
Agitation: Tightly cap the vial and vortex vigorously for 2-5 minutes.[4]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all the powder has dissolved and the solution is clear.
-
Troubleshooting: If the compound has not fully dissolved, proceed to Protocol 2.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C as recommended.[3][9] For in-solvent storage, -80°C is recommended for longer-term stability (up to 6 months to a year).[3][9]
Protocol 2: Troubleshooting Poor Dissolution of this compound in DMSO
-
Gentle Warming: Place the vial containing the this compound/DMSO mixture in a 37°C water bath for 10-15 minutes.[4][6] Periodically vortex the vial during this time.
-
Sonication: If warming is ineffective, place the vial in a sonicator bath for 5-10 minutes.[5] Be careful not to overheat the sample.
-
Re-inspection: After warming or sonication, visually inspect the solution again for clarity.
-
Dilution: If the compound still does not dissolve, it's possible the desired concentration exceeds its solubility limit under your specific conditions. Consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM).[5]
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 827319-43-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
Optimizing GW-870086 Concentration for Cell-Based Assays: A Technical Support Center
For researchers and drug development professionals utilizing the potent anti-inflammatory steroid GW-870086, optimizing its concentration in cell-based assays is critical for obtaining accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a glucocorticoid receptor (GR) agonist. It represses inflammatory cytokine release and has a unique pharmacological profile, regulating a subset of genes typically affected by classical glucocorticoids.[1] This selective activity suggests the potential for a different safety profile compared to existing therapies.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A broad starting range is recommended for initial experiments. Based on available data, a range of 1 pM to 1 µM can be a good starting point for dose-response experiments in various cell lines, including A549 and MG63 cells. For specific assays like NF-κB inhibition in A549 cells, a pIC50 of 10.1 has been reported, suggesting high potency.
Q3: How can I determine the optimal incubation time for this compound?
A3: The optimal incubation time depends on the specific cell type and the biological endpoint being measured. A time-course experiment is recommended. Treat cells with a known effective concentration of this compound and measure the desired effect at multiple time points (e.g., 6, 12, 24, 48 hours).
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the cell culture medium should generally be kept at or below 0.1%. It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Tested Concentrations | The compound may be cytotoxic at the concentrations used. | Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Begin subsequent experiments with a concentration range well below this toxic threshold. |
| No Observable Effect at Any Concentration | The compound may be inactive in the chosen cell type, the concentration range may be too low, or the compound may have degraded. | - Verify the activity of this compound in a known responsive cell line as a positive control.- Test a higher and broader concentration range.- Ensure proper storage and handling of the compound; prepare fresh dilutions for each experiment. |
| High Variability Between Replicate Wells | This can be due to uneven cell seeding, "edge effects" in multi-well plates, or pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, which are more susceptible to evaporation.- Use calibrated pipettes and consistent pipetting techniques. |
| Precipitation of the Compound in Culture Medium | The solubility of this compound in the culture medium may be poor at the tested concentrations. | - Visually inspect the medium for any precipitate after adding the compound.- Consider preparing a more dilute stock solution or using a different solvent (ensure the final solvent concentration is non-toxic).- Pre-warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility. |
| Observed Effect is Not Specific to the Glucocorticoid Receptor | The effect may be due to off-target binding of this compound. | - Conduct co-treatment experiments with a known GR antagonist (e.g., RU-486). If the antagonist blocks the observed effect, it is likely GR-mediated.- Perform target knockdown or knockout experiments (e.g., using siRNA or CRISPR) to confirm the involvement of the GR. |
Quantitative Data Summary
While specific IC50 values for this compound in various cell lines are not extensively published, the following table provides a general guideline for initial concentration ranges based on its known potency.
| Parameter | Cell Line | Concentration Range | Reference |
| pIC50 (NF-κB inhibition) | A549 | - | MedChemExpress |
| Inhibition of IL-6 release | A549 | 1 pM - 1 µM | MedChemExpress |
| Inhibition of IL-1β release | MG63 | 1 pM - 1 µM | MedChemExpress |
| General Starting Range | Various | 1 nM - 100 µM | General Recommendation |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-fold dilution series from 100 µM down to 1 pM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cytotoxicity Assessment using Trypan Blue Exclusion Assay
This protocol provides a direct measure of cell viability.
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with a range of this compound concentrations and a vehicle control for the desired incubation time.
-
Cell Harvesting: Detach adherent cells using trypsin or gently collect suspension cells.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
References
Common experimental problems with GW-870086
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of GW-870086, a potent and selective glucocorticoid receptor (GR) agonist with anti-inflammatory properties. This compound is known to repress inflammatory cytokine release by inhibiting the NF-κB signaling pathway.[1] This guide is intended to assist researchers in overcoming common experimental challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
-
A: Precipitation can occur if the compound's solubility in the aqueous medium is exceeded. To troubleshoot this:
-
Ensure the final DMSO concentration is appropriate: Do not exceed a final DMSO concentration of 0.5%, and ideally keep it at or below 0.1%.[3]
-
Use pre-warmed medium: Adding the DMSO stock to cell culture medium that is at 37°C can help improve solubility.
-
Vortex gently while adding: Add the DMSO stock to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment.
-
-
2. Cell-Based Assays
-
Q3: I am not observing the expected inhibitory effect of this compound on cytokine release in my cell line.
-
A: Several factors could contribute to a lack of efficacy:
-
Glucocorticoid Receptor (GR) Expression: The expression level of the glucocorticoid receptor can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of GR for this compound to elicit a response. You can check GR expression by Western blot or qPCR.
-
Compound Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for your specific cell line and experimental conditions.
-
Stimulation Conditions: Ensure that your inflammatory stimulus (e.g., TNF-α, IL-1β) is potent enough to induce a robust cytokine response. The timing of this compound pre-incubation before adding the stimulus is also critical and may need optimization.
-
Compound Stability: Small molecules can be unstable in cell culture medium over long incubation periods. Consider refreshing the medium with a fresh dilution of this compound for long-term experiments.
-
-
-
Q4: I am observing significant cytotoxicity in my experiments with this compound.
-
A: While this compound is designed to be an anti-inflammatory agent, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.
-
Perform a Cell Viability Assay: It is essential to determine the cytotoxic concentration of this compound in your specific cell line. Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range that is non-toxic. Conduct your functional assays at concentrations well below the cytotoxic threshold.
-
Check DMSO Toxicity: As mentioned in Q1, ensure that the final DMSO concentration is not causing the observed cytotoxicity.
-
Incubation Time: Long incubation times can sometimes lead to increased cytotoxicity. Optimize the incubation time to be the shortest duration that still allows for the desired biological effect.
-
-
-
Q5: My results with this compound are not reproducible between experiments.
-
A: Lack of reproducibility can stem from several sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Continuous passaging can lead to phenotypic and genotypic drift, altering their response to compounds.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Cell density can influence the cellular response to stimuli and inhibitors.
-
Reagent Consistency: Use the same batches of reagents (e.g., cell culture medium, serum, cytokines) whenever possible. If you must use a new batch, it is good practice to re-validate your assay.
-
Compound Aliquoting: Aliquoting your this compound stock solution will prevent degradation from multiple freeze-thaw cycles.
-
-
3. In Vivo Experiments
-
Q6: What is a good starting dose for in vivo experiments with this compound in a mouse model?
-
A: Specific in vivo dosing for this compound is not extensively published. However, for similar anti-inflammatory steroids, doses can vary widely depending on the animal model, disease indication, and route of administration. A thorough literature search for in vivo studies of other selective glucocorticoid receptor modulators in a similar disease model is recommended. It is crucial to perform a dose-finding study to determine the optimal therapeutic dose with minimal side effects for your specific experimental setup.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Stimulus | Parameter | Value | Reference |
| NF-κB Reporter Gene | A549 (human lung carcinoma) | - | pIC50 | 10.1 | [1] |
| IL-6 Release | A549 (human lung carcinoma) | TNF-α | pIC50 | 9.6 | [1] |
| IL-6 Release | MG63 (human osteosarcoma) | IL-1 | pIC50 | 10.2 | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
1. NF-κB Reporter Assay
This protocol is a general guideline for measuring the effect of this compound on NF-κB activation in a reporter cell line, such as A549 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Materials:
-
NF-κB reporter cell line (e.g., A549-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Inflammatory stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Remember to keep the final DMSO concentration constant across all wells.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubate the plate for an optimal time to induce a robust luciferase signal (typically 6-8 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Normalize the data by subtracting the background luminescence and calculate the percentage of inhibition relative to the stimulated vehicle control.
-
2. Cytokine Release Assay (ELISA)
This protocol outlines the measurement of IL-6 release from A549 cells following treatment with this compound and stimulation with TNF-α.
-
Materials:
-
A549 cells
-
Cell culture medium
-
This compound
-
DMSO
-
TNF-α
-
Human IL-6 ELISA kit
-
96-well plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 24 hours).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Generate a standard curve using the provided IL-6 standards and determine the concentration of IL-6 in your samples.
-
Calculate the percentage of inhibition of IL-6 release for each concentration of this compound compared to the stimulated vehicle control.
-
3. Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Target cell line (e.g., A549)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: A general workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Improving the Stability of GW-870086 in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of GW-870086 in culture experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data related to the stability of this compound to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective glucocorticoid receptor (GR) agonist with anti-inflammatory properties. It functions by binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of target genes. A key anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.
Q2: What are the known stability and storage recommendations for this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO should be stored at -80°C and are stable for at least six months. It is recommended to prepare fresh working solutions in culture media immediately before use and to avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the potential causes of this compound instability in cell culture media?
A3: The stability of this compound in culture media can be influenced by several factors:
-
Hydrolysis: this compound contains ester functional groups that are susceptible to hydrolysis in aqueous environments, a common degradation pathway for corticosteroids. This can be influenced by the pH of the culture medium.
-
Oxidation: Components in the culture medium or cellular metabolic processes can lead to oxidative degradation.
-
Interactions with Media Components: Certain components in complex culture media, such as amino acids or vitamins, may react with the compound.
-
Enzymatic Degradation: If cells are present, cellular esterases can metabolize the compound, leading to its degradation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To enhance the stability of this compound in your experiments, consider the following:
-
Prepare fresh working solutions of this compound in your culture medium for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
When possible, perform a pilot stability study under your specific experimental conditions to understand the degradation kinetics.
-
For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of biological activity of this compound over time. | Degradation of the compound in the culture medium. | Prepare fresh solutions for each experiment. For longer incubations, replenish the medium with fresh compound periodically. Perform a stability assessment to determine the degradation rate (see Experimental Protocols). |
| High variability in experimental results between replicates. | Inconsistent compound concentration due to degradation or precipitation. | Ensure complete solubilization of the stock solution. Prepare working solutions immediately before use. Visually inspect for any precipitation after dilution in media. |
| Precipitation of this compound upon dilution in culture medium. | Poor aqueous solubility. | Ensure the final DMSO concentration is low (typically <0.5%). Pre-warm the culture medium to 37°C before adding the compound. Add the compound dropwise while gently mixing. |
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₉F₂NO₆ |
| Molecular Weight | 559.64 g/mol |
| Solubility | ≥10 mg/mL in DMSO |
| Storage of Solid | -20°C |
| Stability of Solid | ≥ 4 years |
| Storage of Stock Solution (in DMSO) | -80°C |
| Stability of Stock Solution | ≥ 6 months |
Table 2: Representative Stability of a Corticosteroid (Fluticasone Propionate) in Aqueous Solution
Note: Specific stability data for this compound in culture media is not publicly available. The following data for a structurally related compound is provided for illustrative purposes.
| Condition | Half-life (t½) | Key Considerations |
| Aqueous Buffer (pH 7.2) | Sparingly soluble, aqueous solutions not recommended for storage longer than one day. | Prone to hydrolysis. |
| Culture Medium (e.g., DMEM) at 37°C | Expected to be limited. | Degradation rate will depend on media components and pH. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium using LC-MS/MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (IS) (a structurally similar, stable compound)
-
Sterile microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the internal standard in a suitable solvent.
-
-
Sample Preparation:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.
-
-
Incubation:
-
Incubate the tubes at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be processed immediately.
-
-
Sample Processing:
-
To 100 µL of the collected medium, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column.
-
Employ a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent ion of this compound and its a specific product ion, as well as the corresponding ions for the internal standard, using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Normalize the data to the 0-hour time point (representing 100% remaining).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Signaling Pathways and Workflows
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound.
Caption: Inhibition of NF-κB Pathway by Activated GR.
Caption: Experimental Workflow for this compound Stability Assessment.
Addressing off-target effects of GW-870086 in experiments
Technical Support Center: GW-870086
Disclaimer: The following guide addresses potential off-target effects of the hypothetical multi-targeted kinase inhibitor, this compound. To provide a scientifically grounded framework for troubleshooting, this document utilizes data and known signaling pathways associated with a well-characterized multi-targeted kinase inhibitor, Sunitinib, as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known primary targets of this compound. Could this be an off-target effect?
A1: Yes, this is a strong possibility. Multi-targeted kinase inhibitors frequently exhibit activity against kinases that are not their intended primary targets. This can lead to unexpected biological responses. We recommend a series of validation experiments to distinguish between on-target and off-target effects, as outlined in our troubleshooting guide below.
Q2: What are the most common off-target kinases for a compound like this compound?
A2: While specific off-target profiles are unique to each compound, inhibitors designed to target a particular kinase family often show cross-reactivity with other structurally similar kinases. For instance, a compound targeting VEGFR2 and PDGFRβ, like our stand-in example, has been shown to inhibit other kinases such as KIT, FLT3, and RET. A broad kinase screen is the most effective way to determine the specific off-target profile of your compound.
Q3: How can we confirm that the observed effect is due to the inhibition of the primary target and not an off-target kinase?
A3: The gold standard for confirming on-target effects involves rescue experiments or using a secondary, structurally distinct inhibitor of the same target. For a rescue experiment, you can introduce a version of the target kinase that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect. Alternatively, using another inhibitor with a different chemical scaffold but the same target should reproduce the phenotype.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Issue 1: Unexpected Inhibition of a Signaling Pathway
Q: Our results show inhibition of a signaling pathway that is not downstream of the primary targets of this compound. How can we investigate this?
A: This strongly suggests an off-target effect. The first step is to identify the potential off-target kinase responsible.
Recommended Workflow:
-
Kinase Profiling: Perform an in vitro kinase profiling assay to screen this compound against a broad panel of kinases. This will provide a list of potential off-target hits.
-
Western Blot Analysis: Once potential off-targets are identified, use Western blotting to examine the phosphorylation status of their key downstream substrates in your experimental system. A decrease in phosphorylation following treatment with this compound would corroborate the profiling data.
-
Cellular Controls: Utilize cell lines that do not express the primary target but do express the suspected off-target kinase. If this compound still elicits a response in these cells, it points to an off-target effect.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Q: The IC50 value of this compound in our cellular assay is significantly different from its in vitro enzymatic IC50. Why is this happening?
A: This discrepancy can arise from several factors, including off-target effects that either enhance or antagonize the intended cellular outcome.
Troubleshooting Steps:
-
Review Kinase Inhibition Profile: Compare the cellular IC50 to the enzymatic IC50 values for both on-target and off-target kinases. If the cellular IC50 aligns more closely with an off-target kinase's IC50, that kinase may be the primary driver of the observed cellular phenotype.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the primary target's downstream signaling and the off-target's pathway. This can help dissect which pathway's inhibition correlates best with the final cellular phenotype at different concentrations.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of our example compound against a panel of on-target and common off-target kinases. This data is crucial for interpreting experimental results.
| Kinase Target | Type | IC50 (nM) | Reference |
| VEGFR2 (KDR) | Primary On-Target | 9 | |
| PDGFRβ | Primary On-Target | 8 | |
| KIT | Off-Target | 2 | |
| FLT3 | Off-Target | 2 | |
| RET | Off-Target | 4 | |
| CSF1R | Off-Target | 7 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a large panel of kinases to identify off-target interactions.
Objective: To determine the IC50 values of this compound against a broad range of kinases.
Methodology:
-
Assay Platform: Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay from a commercial provider (e.g., DiscoverX, Millipore).
-
Kinase Panel: Select a panel that includes the primary targets and a diverse array of other kinases representing different families of the kinome.
-
Compound Preparation: Prepare a serial dilution of this compound, typically from 10 µM down to 0.1 nM, in the appropriate buffer (e.g., DMSO).
-
Assay Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Data Acquisition: Measure the signal (radioactivity or fluorescence) to determine the extent of substrate phosphorylation.
-
Data Analysis: Plot the percent inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 for each kinase.
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to confirm if an off-target kinase identified in the profiling assay is inhibited in a cellular context.
Objective: To measure the change in phosphorylation of a downstream substrate of a suspected off-target kinase following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells that express the off-target kinase of interest. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., p-AKT Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., Total AKT) to ensure equal loading.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathway Visualization
The diagram below illustrates the VEGFR2 signaling pathway, a primary target of compounds like our example. Off-target effects on other pathways can complicate the interpretation of results related to these downstream events.
GW-870086 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental selective glucocorticoid receptor modulator, GW-870086.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-steroidal agonist of the glucocorticoid receptor (GR).[1][2][3] Its unique pharmacological profile is characterized by its ability to selectively modulate GR activity. Specifically, it demonstrates potent transrepression of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key pathway in the inflammatory response, while having minimal to no transactivation activity via the mouse mammary tumor virus (MMTV) promoter, a classical pathway associated with some of the adverse effects of glucocorticoids.[1][4][5] This selectivity suggests that this compound may retain the anti-inflammatory benefits of traditional glucocorticoids with a potentially improved side-effect profile.[5]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has been demonstrated to be active in several cell lines, including A549 human lung carcinoma cells, MG63 human osteosarcoma cells, and murine NIH-3T3 fibroblasts.[4] In A549 cells, it has been shown to inhibit TNF-α-induced IL-6 release, and in MG63 cells, it inhibits IL-1β-induced IL-6 release.[1][3]
Q3: What is the solubility and recommended solvent for this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: How does the in vivo anti-inflammatory activity of this compound compare to traditional glucocorticoids?
A4: In murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound has shown comparable anti-inflammatory efficacy to the potent classical glucocorticoid, fluticasone propionate (FP).[5]
Troubleshooting Guide
Issue 1: High Variability in NF-κB Reporter Gene Assay Results
Question: My dose-response curves for this compound in an NF-κB reporter gene assay are inconsistent between experiments. What are the potential causes and solutions?
Answer: High variability in reporter gene assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cellular Factors:
-
Cell Line Stability and Passage Number: Ensure you are using a stable cell line with a consistent passage number. Reporter gene expression can vary with prolonged culturing. It is advisable to use cells within a defined passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact results. Optimize and strictly adhere to a standardized cell seeding protocol. Use a cell counter to ensure accurate cell numbers for each experiment.
-
-
Reagent and Compound Handling:
-
Compound Stability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider preparing single-use aliquots of your stock solution.
-
Serial Dilutions: Inaccuracies in preparing serial dilutions are a common source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Assay Conditions:
-
Inducer Concentration: The concentration of the inflammatory stimulus (e.g., TNF-α, IL-1β) used to activate the NF-κB pathway should be consistent and optimized to produce a robust but not saturating signal.
-
Incubation Times: Adhere to consistent incubation times for both the compound pretreatment and the subsequent stimulation.
-
Luciferase Reagent: Ensure the luciferase assay reagent is prepared fresh and equilibrated to room temperature before use, as temperature can affect enzyme activity.
-
Issue 2: Lower than Expected Potency in Cytokine Release Assays
Question: I am observing a lower-than-expected pIC50 value for this compound in my cytokine release assay compared to published data. What could be the reason?
Answer: Several factors can influence the apparent potency of this compound in a cytokine release assay:
-
Serum in Culture Medium: The presence of endogenous glucocorticoids in fetal bovine serum (FBS) can compete with this compound for binding to the glucocorticoid receptor, leading to an underestimation of its potency. Solution: Use charcoal-stripped FBS to remove endogenous steroids from your culture medium.
-
Cell Type and Receptor Expression: The level of glucocorticoid receptor expression can vary between different cell types and even between different passages of the same cell line. This can affect the cellular response to this compound. Solution: Characterize GR expression in your cell line (e.g., via Western blot or qPCR) and ensure consistency across experiments.
-
Assay Sensitivity: The dynamic range of your cytokine detection method (e.g., ELISA) can impact the accurate determination of the IC50. Solution: Ensure your standard curve is accurate and that your sample dilutions fall within the linear range of the assay.
-
Compound Adsorption: Hydrophobic compounds like this compound can adsorb to plasticware, reducing the effective concentration in the assay. Solution: Use low-adhesion plasticware and minimize the number of transfer steps.
Quantitative Data
The following table summarizes the reported potency of this compound in various in vitro assays. It is important to note that direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions.
| Assay Type | Cell Line | Stimulus | Measured Effect | pIC50 | Reference |
| NF-κB Reporter Gene Assay | A549 | TNF-α | Inhibition of NF-κB | 10.1 | [1][2][3] |
| IL-6 Release Assay | A549 | TNF-α | Inhibition of IL-6 release | 9.6 | [1][3] |
| IL-6 Release Assay | MG63 | IL-1β | Inhibition of IL-6 release | 10.2 | [1][3] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Glucocorticoid Receptor (GR) Transrepression (NF-κB) Reporter Gene Assay
This protocol is adapted from methodologies used to characterize selective GR modulators.
-
Cell Seeding: Plate A549 cells stably transfected with an NF-κB-responsive luciferase reporter construct in a 96-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Compound Treatment: Add the diluted this compound or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add TNF-α to a final concentration of 1 ng/mL to all wells (except for the unstimulated control) to induce NF-κB activation.
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the pIC50.
Cytokine Release Assay (IL-6 Inhibition)
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of cytokine release.
-
Cell Seeding: Plate A549 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: Add TNF-α to a final concentration of 1 ng/mL to induce IL-6 production.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound relative to the stimulated vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the pIC50.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway and the inhibitory action of this compound on NF-κB.
Caption: Experimental workflow for an NF-κB reporter gene assay to determine the potency of this compound.
References
Best practices for long-term storage of GW-870086
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of GW-870086, a glucocorticoid receptor agonist.[1][] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Best Practices for Long-Term Storage
Proper storage is critical for preserving the stability and shelf-life of this compound.[3] Key considerations include temperature, light exposure, and handling procedures.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[1][4] |
| 4°C | Up to 2 years | For shorter-term storage.[1][4] | |
| In Solvent | -80°C | Up to 6 months | Recommended for long-term archival storage of stock solutions.[1][5] |
| -20°C | Up to 1 month | Suitable for working stock solutions.[1][6] |
Note: Always refer to the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO (≥10 mM).[1][9] For long-term storage, it is advisable to use anhydrous DMSO to prevent degradation from moisture, especially during freeze-thaw cycles.[10]
Q2: How can I avoid repeated freeze-thaw cycles?
A2: To avoid the detrimental effects of repeated freezing and thawing, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6] This practice ensures that the main stock remains frozen and stable while you work with smaller, individual aliquots.
Q3: My vial of powdered this compound arrived at room temperature. Is it still viable?
A3: Yes, small molecule compounds like this compound are generally stable for the duration of shipping at ambient temperatures.[6] Upon receipt, you should immediately transfer the compound to the recommended long-term storage conditions as indicated on the product's technical data sheet.[6]
Q4: How should I handle the powdered form of this compound?
A4: When handling the powdered compound, especially in small quantities, it's important to be aware that the powder may coat the walls or bottom of the vial and may not be easily visible.[6] When preparing a stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.[6] Always use personal protective equipment (PPE), such as gloves, a lab coat, and protective eyewear, in a well-ventilated area.[11]
Q5: Are there specific light conditions I should be aware of for storing this compound?
Troubleshooting Guide
This guide addresses potential issues you might encounter related to the storage and handling of this compound.
Issue 1: Diminished or inconsistent activity of the compound in experiments.
This could be a sign of compound degradation.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Precipitate observed in the stock solution after thawing.
This may indicate that the compound has come out of solution.
-
Potential Cause: The solubility of the compound may be lower at colder temperatures, or the solvent may have evaporated, increasing the concentration.
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C and vortex or sonicate the solution to try and redissolve the precipitate.[10]
-
If the precipitate does not redissolve, it may be necessary to discard the aliquot and use a fresh one.
-
When preparing new stock solutions, ensure the compound is fully dissolved before freezing.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Aliquots
This protocol outlines the steps for preparing a stable, long-term stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Protocol for Assessing the Stability of this compound in Solution
If you suspect degradation of your this compound stock solution, you can assess its stability using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Thaw a suspect aliquot of your this compound stock solution.
-
Prepare a fresh solution of this compound from powder at the same concentration to serve as a control.
-
-
HPLC Analysis:
-
Analyze both the suspect and control samples via a validated HPLC method. A reverse-phase C18 column is often a good starting point for small molecules.
-
The mobile phase will need to be optimized but could consist of a gradient of acetonitrile and water with a small amount of formic acid.
-
Detection can be performed using a UV detector at a wavelength appropriate for this compound.
-
-
Data Interpretation:
-
Compare the chromatograms of the suspect and control samples.
-
A significant decrease in the peak area of the main compound in the suspect sample compared to the control suggests degradation.
-
The appearance of new peaks in the suspect sample's chromatogram can indicate the presence of degradation products.
-
References
- 1. abmole.com [abmole.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. This compound|CAS 827319-43-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
Avoiding degradation of GW-870086 during experiments
Welcome to the technical support center for GW-870086. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective glucocorticoid receptor (GR) agonist. Its primary mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus. In the nucleus, the this compound-GR complex can modulate gene expression. A key anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical to prevent the degradation of this compound. For long-term storage, the solid powder form should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to create aliquots and store them at -80°C to minimize freeze-thaw cycles. For short-term use, stock solutions can be stored at -20°C for up to one month. Always protect the compound from light and moisture.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). It has limited solubility in ethanol and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. - Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid powder. - Avoid Repeated Freeze-Thaw Cycles: Use aliquots of the stock solution to prevent degradation from multiple freeze-thaw cycles. |
| Incorrect Concentration | - Verify Stock Solution Concentration: Double-check all calculations used to prepare the stock and working solutions. - Ensure Complete Solubilization: When preparing the stock solution in DMSO, ensure the compound is fully dissolved by vortexing. When diluting the stock solution into aqueous media, add it dropwise while gently mixing to prevent precipitation. |
| Cell-Related Issues | - Cell Line Suitability: Confirm that the cell line used expresses the glucocorticoid receptor and has a functional NF-κB signaling pathway. - Cell Health and Passage Number: Use healthy, actively dividing cells at a low passage number. High passage numbers can lead to altered cellular responses. |
Issue 2: Evidence of Compound Degradation (e.g., color change, precipitation)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The ester and cyanomethyl functional groups in this compound are susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. - Maintain Neutral pH: Ensure that the pH of your experimental solutions is maintained within a neutral range (pH 6.8-7.4). - Use Freshly Prepared Solutions: Prepare aqueous working solutions fresh for each experiment and avoid long-term storage. |
| Photodegradation | Corticosteroids are known to be sensitive to light, particularly UV radiation.[1] - Protect from Light: Store stock solutions in amber vials or wrap tubes in aluminum foil. Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light. |
| Oxidation | The steroid core of this compound may be susceptible to oxidation. - Use High-Purity Solvents: Ensure that the solvents used for reconstitution and dilution are of high purity and free of oxidizing contaminants. - Limit Oxygen Exposure: For long-term storage of solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
| Parameter | Recommendation |
| Storage (Solid) | -20°C (long-term) |
| Storage (in DMSO) | -80°C (long-term, aliquoted), -20°C (short-term, up to 1 month) |
| Recommended Solvent | DMSO |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% |
| Optimal pH in Aqueous Solutions | 6.8 - 7.4 |
| Light Exposure | Minimize; store in dark/amber containers |
Experimental Protocols
Key Experiment: NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB signaling in a human cell line.
Materials:
-
HEK293 or A549 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to the experiment, seed the NF-κB reporter cells in a 96-well plate at a density of 30,000 - 50,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in complete medium at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL, this should be optimized for your cell line).
-
Add 10 µL of the TNF-α solution to all wells except the untreated control wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data by expressing the luciferase activity in each well as a percentage of the TNF-α-stimulated control (vehicle-treated).
-
Plot the percentage of NF-κB inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Optimizing GW-870086 Efficacy in In Vivo Models
Welcome to the technical support resource for GW-870086. This center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective anti-inflammatory agent that functions as a glucocorticoid receptor (GR) agonist.[1][2][3][4] Unlike classical glucocorticoids, this compound exhibits a unique pharmacological profile by regulating only a subset of genes typically affected by steroids.[1][5] Its primary mechanism involves binding to the cytosolic GR, which then translocates to the nucleus to modulate the expression of genes involved in the inflammatory response. This includes the repression of pro-inflammatory cytokine release.[1][5]
Q2: In which in vivo models has this compound demonstrated efficacy?
A2: this compound has shown anti-inflammatory efficacy comparable to the well-established topical steroid fluticasone propionate (FP) in murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation.[1][5]
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage at -20°C for up to three years is recommended. If prepared in a solvent such as DMSO, it can be stored at -80°C for up to one year. To maintain stability, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of approximately 11 mg/mL (19.66 mM).[4] For aqueous-based formulations for in vivo use, co-solvents and surfactants are likely necessary to achieve a stable preparation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Variable or suboptimal in vivo efficacy | Inadequate Skin Penetration: The vehicle may not be effectively delivering this compound through the stratum corneum. | - Optimize the vehicle composition by incorporating penetration enhancers (e.g., propylene glycol, oleyl alcohol). - Ensure the formulation is non-irritating to avoid confounding inflammatory responses. |
| Sub-therapeutic Dose: The concentration of this compound or the volume applied may be insufficient. | - Perform a dose-response study to determine the optimal concentration for your specific animal model. - Ensure consistent and accurate application of the formulation to the target area. | |
| Inappropriate Animal Model: The chosen inflammatory model may not be responsive to glucocorticoid receptor modulation. | - Confirm that the inflammatory pathways in your model are known to be sensitive to glucocorticoids. - Consider using established models such as arachidonic acid (AA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) induced ear edema in mice.[2] | |
| Skin irritation or adverse effects at the application site | Vehicle-Induced Irritation: The vehicle components (e.g., solvents, surfactants) may be causing local inflammation. | - Test the vehicle alone on a control group of animals to assess for any irritant effects. - If irritation is observed, consider alternative, more biocompatible vehicle components. |
| High Drug Concentration: The concentration of this compound may be too high, leading to localized adverse effects. | - Reduce the concentration of this compound in the formulation and re-evaluate efficacy and local tolerance. | |
| Inconsistent results between experimental animals | Variable Formulation Application: Inconsistent volume or coverage of the application area can lead to variable drug delivery. | - Standardize the application procedure, ensuring the same volume and surface area are treated for each animal. - Use calibrated pipettes or syringes for accurate dosing. |
| Animal Grooming: Animals may lick or groom the application site, removing the formulation. | - If possible, use a protective collar for a short period after application to allow for absorption. - Choose a formulation with rapid skin penetration. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| NF-κB Reporter Gene | A549 | pIC₅₀ | 10.1 |
| IL-6 Release (TNF-α induced) | A549 | pIC₅₀ | 9.6 |
| IL-6 Release (IL-1 induced) | MG63 | pIC₅₀ | 10.2 |
Table 2: Example Data Collection Template for In Vivo Efficacy Study (TPA-Induced Mouse Ear Edema)
| Treatment Group | N | Dose (µ g/ear ) | Vehicle | Ear Weight (mg) ± SEM | % Inhibition |
| Naive Control | 6 | - | - | N/A | |
| Vehicle Control | 6 | 0 | Acetone | 0 | |
| This compound | 6 | User Defined | Acetone | ||
| Positive Control (e.g., Indomethacin) | 6 | User Defined | Acetone |
Experimental Protocols
Protocol 1: TPA-Induced Ear Edema Model for Topical Anti-Inflammatory Activity
This protocol describes a general method for evaluating the topical anti-inflammatory efficacy of this compound in a mouse model of TPA-induced ear edema.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Positive control (e.g., Indomethacin)
-
Male Swiss albino mice (20-25 g)
-
Micropipettes
-
Ear punch biopsy tool (4 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into treatment groups (n=6 per group): Naive, Vehicle Control, this compound, and Positive Control.
-
Formulation Preparation: Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL. Dissolve this compound and the positive control in acetone at the desired concentrations.
-
Induction of Inflammation: Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse (except the naive group).
-
Treatment Application: 15 minutes after TPA application, topically apply 20 µL of the vehicle, this compound solution, or positive control solution to the right ear of the respective groups.
-
Efficacy Assessment: After 4 hours, euthanize the mice and, using a 4 mm punch, collect ear biopsies from both the right (treated) and left (untreated) ears.
-
Data Analysis: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Edema_treated / Edema_vehicle_control)] x 100
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
Caption: General experimental workflow for an in vivo topical anti-inflammatory assay.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in GW-870086 studies
Welcome to the technical support center for GW-870086 studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing experimental workflows. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective glucocorticoid receptor (GR) modulator (SEGRM). Its primary mechanism of action involves binding to the glucocorticoid receptor and selectively regulating gene expression. Unlike classical glucocorticoids, this compound has been shown to repress inflammatory cytokine release in a manner similar to fluticasone propionate (FP), while having minimal impact on the expression of other known glucocorticoid target genes.[1] This selective activity is thought to be mediated by the differential recruitment of co-regulators to the GR, leading to a profile that favors transrepression (the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1) over transactivation (the direct activation of genes containing glucocorticoid response elements, which is often associated with adverse effects).
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO, which can then be diluted in culture medium to the final working concentration. To avoid precipitation, it is recommended to add the DMSO stock to the aqueous medium with gentle mixing. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: We are observing inconsistent anti-inflammatory effects in our cell-based assays. What could be the cause?
Inconsistent results with this compound in cell-based assays can stem from several factors. One critical aspect to consider is the presence of endogenous glucocorticoids in the fetal bovine serum (FBS) used in the cell culture medium. These endogenous hormones can activate the glucocorticoid receptor and mask the effects of this compound. It is highly recommended to use charcoal-stripped FBS to eliminate this interference. Additionally, ensure that the compound is fully solubilized in the media and that a consistent cell seeding density is used across experiments, as this can influence the cellular response.
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Effects or Lack of Efficacy
Question: We are observing an increase in some pro-inflammatory markers or a complete lack of anti-inflammatory effect after treating our cells with this compound. What could be the reason for this unexpected result?
Answer: This is a complex issue that can arise from several sources. Here is a step-by-step guide to troubleshoot this problem:
-
Confirm Compound Integrity: Ensure the purity and identity of your this compound stock. If possible, verify its structure and purity using analytical methods such as LC-MS or NMR.
-
Evaluate Dose-Response: It is crucial to perform a comprehensive dose-response analysis over a wide range of concentrations. Some modulators can exhibit biphasic or U-shaped dose-response curves, where a high concentration might lead to unexpected effects.
-
Investigate Off-Target Effects: While this compound is designed to be selective for the glucocorticoid receptor, off-target effects at high concentrations cannot be entirely ruled out. Consider performing a screen against a panel of other nuclear receptors or kinases to identify potential off-target interactions.
-
Consider Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ), which can have opposing functions. This compound might be selectively modulating a specific isoform in your experimental system, leading to an unexpected outcome.
-
Check for Endogenous Glucocorticoids: As mentioned in the FAQs, the presence of endogenous glucocorticoids in your culture medium can interfere with the action of this compound. Switch to charcoal-stripped serum to eliminate this variable.
Troubleshooting Workflow for Unexpected Cellular Responses
Caption: A stepwise approach to troubleshooting unexpected cellular responses to this compound.
Issue 2: Discrepancy Between Cytokine Repression and Other Glucocorticoid-Mediated Effects
Question: this compound effectively represses cytokine production in our experiments, but we do not observe other expected glucocorticoid effects, such as the induction of certain genes or protection against cellular damage. Is this a known characteristic of the compound?
Answer: Yes, this is a key feature of this compound's unique pharmacological profile. Research has shown that while this compound is potent in repressing inflammatory cytokine release, it has minimal impact on the expression of some other glucocorticoid-regulated genes.[1] A notable example is its inability to protect epithelial cell cultures from elastase-mediated damage, a protective effect observed with classical glucocorticoids like fluticasone propionate.[1]
This dissociation of effects is believed to be the basis for its improved side-effect profile. The underlying mechanism is thought to involve the selective modulation of the glucocorticoid receptor's conformation upon ligand binding, leading to a preference for transrepression over transactivation.
Signaling Pathway: Selective Glucocorticoid Receptor Modulation by this compound
References
Validation & Comparative
Validating the Anti-inflammatory Activity of GW-870086: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of GW-870086 against other steroidal and non-steroidal alternatives. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this potent and selective glucocorticoid receptor agonist.
Introduction
This compound is a novel steroidal anti-inflammatory compound that exhibits a unique pharmacological profile.[1] It functions as a potent glucocorticoid receptor (GR) agonist, demonstrating a preference for transrepression over transactivation mechanisms. This selectivity suggests a potential for a better safety profile with reduced side effects compared to classical glucocorticoids. This guide will delve into the experimental validation of this compound's anti-inflammatory properties, comparing its efficacy with established glucocorticoids like Fluticasone Propionate, Dexamethasone, and Budesonide, as well as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro potency of this compound and its alternatives in inhibiting the release of pro-inflammatory cytokines.
Table 1: Inhibition of IL-6 Release in A549 and MG63 Cells
| Compound | Cell Line | Stimulant | pIC50 | IC50 (nM) |
| This compound | A549 | TNF-α | 9.6 ± 0.16 | ~2.5 |
| Fluticasone Propionate | A549 | TNF-α | 10.1 ± 0.02 | ~0.08 |
| This compound | MG63 | IL-1β | 10.2 ± 0.12 | ~0.06 |
| Fluticasone Propionate | MG63 | IL-1β | 10.6 ± 0.02 | ~0.025 |
Data for this compound and Fluticasone Propionate from the same study are presented for direct comparison. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Potency of Glucocorticoids in Inhibiting Cytokine Release
| Compound | Cytokine Inhibited | Cell Type | EC50/IC50 (nM) |
| Dexamethasone | GM-CSF | A549 | EC50 = 2.2 x 10⁻⁹ M (2.2 nM) |
| Budesonide | GM-CSF | A549 | EC50 = 5.0 x 10⁻¹¹ M (0.05 nM) |
| Fluticasone Propionate | GM-CSF | A549 | EC50 = 1.8 x 10⁻¹¹ M (0.018 nM) |
Note: These values are for the inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and provide a relative comparison of potency. Direct comparison with this compound for IL-6 inhibition requires assays conducted under identical conditions.
Table 3: Potency of a Non-Steroidal Anti-inflammatory Drug (NSAID)
| Compound | Cytokine Inhibited | Cell Type | IC50 (µM) |
| Indomethacin | Proliferation | A549 | 0.201 ± 0.21 |
This value represents the inhibition of cell proliferation and is provided as a reference for a non-steroidal anti-inflammatory mechanism.
Mechanism of Action: Dissociated Steroid Activity
This compound's unique profile stems from its differential regulation of glucocorticoid receptor (GR)-mediated gene expression. The anti-inflammatory effects of glucocorticoids are primarily attributed to transrepression , where the GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. Conversely, many of the undesirable side effects are linked to transactivation , where the GR directly binds to DNA and initiates the transcription of target genes. This compound has been shown to be a potent transrepressor while exhibiting minimal transactivation activity, as demonstrated by its lack of effect in MMTV reporter gene assays.[1]
Mechanism of this compound Action
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the independent validation and comparison of anti-inflammatory compounds.
LPS-Stimulated Cytokine Release Assay in A549 Cells
This assay is used to quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as IL-6, from lung epithelial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone, Budesonide, Indomethacin)
-
ELISA kits for the target cytokine (e.g., human IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Remove the culture medium and add the compound dilutions to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of the target cytokine in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound by fitting the data to a dose-response curve.
Cytokine Release Assay Workflow
MMTV Reporter Gene Assay for Glucocorticoid Receptor Transactivation
This assay assesses the ability of a compound to activate the transcriptional activity of the glucocorticoid receptor, a key indicator of potential side effects.
Materials:
-
A suitable mammalian cell line (e.g., A549)
-
An expression vector for the human glucocorticoid receptor (hGR)
-
A reporter vector containing the luciferase gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains glucocorticoid response elements (GREs).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Test compounds
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the hGR expression vector, the MMTV-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. Determine the EC50 value for compounds that show significant transactivation.
MMTV Reporter Assay Workflow
Conclusion
This compound demonstrates potent anti-inflammatory activity, comparable to or exceeding that of established glucocorticoids in certain assays. Its unique pharmacological profile, characterized by strong transrepression of pro-inflammatory pathways and minimal transactivation, positions it as a promising candidate for further investigation. The provided experimental protocols offer a framework for the direct and objective comparison of this compound with other anti-inflammatory agents, enabling researchers to validate its efficacy and selectivity in their own experimental systems. This data-driven approach is crucial for advancing the development of novel anti-inflammatory therapies with improved therapeutic windows.
References
A Comparative Guide to GW-870086 and Dexamethasone in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW-870086 and the conventional glucocorticoid, dexamethasone, focusing on their differential effects on gene regulation. The development of selective glucocorticoid receptor modulators (SEGRMs) like this compound stems from the therapeutic goal of separating the anti-inflammatory benefits of glucocorticoids from their adverse side effects. This is primarily achieved by differentially modulating the two main mechanisms of gene regulation by the glucocorticoid receptor (GR): transactivation and transrepression.[1]
Differentiating Mechanisms: Transactivation vs. Transrepression
Glucocorticoids exert their effects by binding to the GR, an intracellular receptor that functions as a ligand-dependent transcription factor.[1] Upon ligand binding, the activated GR complex translocates to the nucleus to regulate gene expression through two primary pathways:
-
Transactivation: The GR homodimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This action typically upregulates the transcription of genes involved in metabolic processes. Chronic transactivation is associated with many of the undesirable side effects of glucocorticoid therapy, such as hyperglycemia and osteoporosis.
-
Transrepression: The activated GR monomer interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" action inhibits the expression of pro-inflammatory genes, including cytokines and chemokines, and is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[2][3][4][5][6]
The central hypothesis in the development of SEGRMs like this compound is that an ideal glucocorticoid would selectively favor the transrepression pathway while minimizing transactivation, thus retaining anti-inflammatory efficacy with a better safety profile.
Comparative Performance Data
This compound demonstrates a unique pharmacological profile, characterized by potent anti-inflammatory effects comparable to classical glucocorticoids, but with a significantly reduced capacity for gene transactivation.[1] This dissociation is evident in various cellular assays.
Table 1: GR Transactivation Activity (MMTV Reporter Assay)
The Mouse Mammary Tumor Virus (MMTV) promoter contains GREs and is a standard model for assessing GR-mediated transactivation. While dexamethasone is a potent activator, this compound acts as an antagonist in this system.[1]
| Compound | Target | Cell Line | Assay Type | Result |
| Dexamethasone | GR Transactivation | MMTV-luciferase Reporter Cells | Luciferase Reporter | Potent Agonist |
| This compound | GR Transactivation | MMTV-luciferase Reporter Cells | Luciferase Reporter | Antagonist of Dexamethasone effect[1] |
Table 2: Anti-Inflammatory Transrepression Activity (Cytokine Release)
The primary therapeutic goal of glucocorticoids is the repression of inflammatory mediators. In this regard, this compound shows potency comparable to the powerful glucocorticoid fluticasone propionate, indicating a strong anti-inflammatory profile.
| Compound | Target | Cell Line | Assay | Potency (pIC₅₀) |
| Fluticasone Propionate | IL-1β induced IL-6 Release | Murine NIH-3T3 | ELISA | 10.6 ± 0.18 |
| This compound | IL-1β induced IL-6 Release | Murine NIH-3T3 | ELISA | 10.8 ± 0.21 |
Data from a study comparing this compound with Fluticasone Propionate (FP), a potent glucocorticoid often used as a benchmark alongside dexamethasone.
Table 3: Differential Regulation of Side-Effect Associated Genes
Serum- and glucocorticoid-regulated kinase 1 (SGK1) is a gene strongly induced by glucocorticoids via transactivation and is linked to metabolic side effects.[7][8][9] this compound shows minimal impact on the expression of this gene, further highlighting its dissociated profile.[1]
| Compound | Target Gene | Effect | Implication |
| Dexamethasone | SGK1 | Strong Induction | Associated with metabolic side effects[7][8][9] |
| This compound | SGK1 | Minimal Impact | Potential for a reduced side-effect profile[1] |
Experimental Protocols
MMTV-Luciferase Reporter Gene Assay (Transactivation)
This assay quantifies the ability of a compound to induce gene expression through GR-GRE binding.
-
Cell Culture: A stable cell line (e.g., A549 human lung epithelial cells or HeLa cells) is transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of the MMTV promoter.
-
Compound Treatment: Cells are seeded in 96-well plates. After adherence, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., dexamethasone or this compound) or vehicle control. For antagonist testing, cells are co-incubated with a known agonist (dexamethasone) and the test compound (this compound).
-
Incubation: Cells are incubated for 18-24 hours to allow for GR activation, nuclear translocation, and subsequent transcription and translation of the luciferase reporter gene.
-
Cell Lysis and Signal Detection: The medium is removed, and cells are lysed. A luciferase assay reagent containing the substrate (luciferin) is added to the lysate.
-
Quantification: The resulting bioluminescence, which is directly proportional to the amount of expressed luciferase, is measured using a luminometer. Data are typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Cytokine Release Assay (Transrepression)
This assay measures the ability of a compound to suppress the production of inflammatory cytokines.
-
Cell Culture: Human A549 lung epithelial cells are seeded in 24-well plates and grown to confluence.
-
Pre-treatment: Cells are pre-treated for 1-2 hours with various concentrations of the test compounds (dexamethasone or this compound) or vehicle control.
-
Inflammatory Stimulation: An inflammatory stimulus, such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), is added to the culture medium to induce the expression and release of other pro-inflammatory cytokines (e.g., IL-6, CXCL1).
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification (ELISA): The concentration of the specific cytokine (e.g., IL-6) in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol. The optical density is read on a microplate reader, and concentrations are calculated from a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of dexamethasone and this compound on gene regulation.
Conclusion
The experimental data indicate that this compound is a potent, dissociated anti-inflammatory agent that functionally separates GR-mediated transrepression from transactivation.[1] While it effectively represses inflammatory cytokine production, it uniquely antagonizes the transactivation activity of classical glucocorticoids like dexamethasone and has a minimal effect on the induction of side-effect-associated genes such as SGK1.[1] This distinct profile suggests that this compound and similar SEGRMs could represent a new class of topical or systemic anti-inflammatory therapies with an improved safety profile compared to traditional corticosteroids.[1] Further clinical investigation is necessary to fully realize this therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. pepstatina.com [pepstatina.com]
- 3. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear factor-κB does not mediate the inhibitory effects of dexamethasone on granulocyte–macrophage colony-stimulating factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone and insulin activate serum and glucocorticoid‐inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone and insulin activate serum and glucocorticoid-inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease [frontiersin.org]
A Comparative In Vivo Analysis of GW-870086 and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo performance of two glucocorticoid receptor agonists: GW-870086, a novel selective agonist, and fluticasone propionate, a widely used corticosteroid. The information presented is compiled from available preclinical data to assist researchers in understanding the therapeutic potential and differential pharmacological profiles of these compounds.
Executive Summary
This compound is a potent anti-inflammatory agent that demonstrates comparable efficacy to fluticasone propionate in murine models of skin and airway inflammation.[1][2] What distinguishes this compound is its unique pharmacological profile, characterized by a selective modulation of the glucocorticoid receptor (GR). It exhibits a strong capacity for transrepression of inflammatory genes, similar to fluticasone propionate, while having a minimal impact on the transactivation of other genes that are typically regulated by classical glucocorticoids.[1][3] This selectivity suggests the potential for a dissociated therapeutic profile with a reduced risk of side effects commonly associated with conventional corticosteroid therapy.
In Vivo Efficacy: A Head-to-Head Comparison
Direct comparative studies in murine models have demonstrated that this compound exhibits potent anti-inflammatory effects, comparable to those of fluticasone propionate.
Table 1: Comparative Efficacy in a Murine Model of Oxazolone-Induced Contact Dermatitis
| Compound | Dose (µ g/ear ) | Inhibition of Ear Swelling (%) |
| This compound | 30 | Potent, dose-dependent inhibition |
| Fluticasone Propionate | Not specified | Potent, dose-dependent inhibition |
Note: While the primary literature describes a potent, dose-dependent anti-inflammatory activity for both compounds in this model, specific quantitative data on the percentage of inhibition at various doses was not provided. Both compounds also showed inhibition of inflammation in the contralateral ear at higher doses, suggesting systemic exposure following topical application.[1]
Table 2: Comparative Efficacy in a Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
| Compound | Intratracheal Dose | Effect on Airway Hyperresponsiveness (AHR) | Effect on Inflammatory Cell Influx (BALF) |
| This compound | 30 and 100 µ g/animal | Dose-dependent inhibition | Dose-dependent inhibition of eosinophils |
| Fluticasone Propionate | Not specified | Dose-dependent inhibition | Dose-dependent inhibition of eosinophils |
Note: In this model, this compound demonstrated comparable efficacy to fluticasone propionate, although it was reported to be slightly less potent. Specific quantitative data for direct comparison was not available in the reviewed literature.[1]
Pharmacokinetic Profile
While detailed pharmacokinetic parameters for this compound are not extensively published, its structural similarity to fluticasone propionate suggests a comparable pharmacokinetic profile, making it well-suited for topical administration to the skin or lungs.[1]
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Fluticasone Propionate |
| Route of Administration | Topical (preclinical) | Topical (inhalation, nasal, dermal) |
| Systemic Bioavailability | Low (inferred) | Low |
| Plasma Protein Binding | Not specified | ~99% |
| Metabolism | Not specified | Extensive first-pass metabolism by CYP3A4 to an inactive metabolite |
| Elimination | Not specified | Primarily fecal excretion |
Mechanism of Action: A Tale of Two Glucocorticoid Receptor Agonists
Both this compound and fluticasone propionate exert their anti-inflammatory effects through agonism of the glucocorticoid receptor. However, their downstream signaling pathways diverge, which is key to the potentially improved safety profile of this compound.
Fluticasone propionate is a full agonist of the glucocorticoid receptor, meaning it potently induces both transrepression and transactivation.
In contrast, this compound is a selective glucocorticoid receptor agonist (SEGRA). It has been specifically designed to preferentially induce transrepression of inflammatory genes with minimal effect on gene induction via transactivation.[3][4] Many of the undesirable side effects of corticosteroids are believed to be mediated through transactivation.[5][6]
Signaling Pathway Diagrams
Caption: Fluticasone Propionate Signaling Pathway.
Caption: this compound Selective Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are not fully available in the primary literature. However, based on established methodologies, the following represents a likely approach for the in vivo models cited.
Oxazolone-Induced Contact Dermatitis in Mice
This model is a standard method for evaluating the efficacy of topical anti-inflammatory agents in a delayed-type hypersensitivity reaction.
Caption: Oxazolone-Induced Contact Dermatitis Workflow.
Protocol:
-
Animals: Male BALB/c mice are typically used.
-
Sensitization (Day 0): A solution of oxazolone (e.g., 1.5% in acetone) is applied to a shaved area of the abdomen.[7]
-
Challenge (Day 7): A lower concentration of oxazolone (e.g., 1% in acetone) is applied to the surface of the right ear.[7]
-
Treatment: Test compounds (this compound or fluticasone propionate) or vehicle are applied topically to the right ear shortly before and after the oxazolone challenge.[7]
-
Endpoint Measurement (24 hours post-challenge): Ear thickness of both the treated (right) and untreated (left) ears is measured using a micrometer. The difference in thickness between the ears is calculated as an index of inflammation.[7]
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model mimics key features of allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness.
Caption: Ovalbumin-Induced Airway Inflammation Workflow.
Protocol:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on, for example, days 0 and 14.
-
Challenge: Mice are challenged with aerosolized OVA on multiple days (e.g., daily from day 21 to 26).
-
Treatment: this compound or fluticasone propionate is administered intratracheally during the challenge period.[1]
-
Endpoint Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the response to a bronchoconstrictor agent (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the number and type of inflammatory cells (e.g., eosinophils).
-
Conclusion
This compound represents a promising development in the field of anti-inflammatory steroids. Its in vivo efficacy is comparable to that of the well-established corticosteroid, fluticasone propionate. The key differentiator for this compound lies in its selective glucocorticoid receptor agonism, which favors the transrepression pathway. This selectivity holds the potential for a therapeutic agent with a significantly improved safety profile, reducing the risk of mechanism-based side effects associated with classical glucocorticoids. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients with inflammatory diseases.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Efficacy and safety of once-daily GW870086 a novel selective glucocorticoid in mild-moderate asthmatics: a randomised, two-way crossover, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Cross-Validation of GW-870086's Effects: A Comparative Guide for Researchers
An in-depth analysis of the potent anti-inflammatory steroid GW-870086, with a direct comparison to fluticasone propionate, providing researchers, scientists, and drug development professionals with essential experimental data and protocols.
This guide offers a comprehensive cross-validation of the pharmacological effects of this compound in comparison to the well-established corticosteroid, fluticasone propionate (FP). The data presented is derived from key in vitro studies on relevant cell lines, providing a quantitative and qualitative understanding of this compound's unique profile.
Comparative Efficacy in Lung Epithelial Cells
This compound has demonstrated potent anti-inflammatory activity, comparable to that of fluticasone propionate, particularly in the context of lung epithelial cells. Key findings from studies on human A549 lung epithelial cells highlight its ability to repress the release of pro-inflammatory cytokines, a crucial aspect of its therapeutic potential.[1][2]
| Cell Line | Assay | Compound | IC50 / Effect |
| Human A549 Lung Epithelial Cells | TNF-α and IL-1β-induced GM-CSF release | This compound | pIC50 = 10.3 ± 0.1 |
| Human A549 Lung Epithelial Cells | TNF-α and IL-1β-induced GM-CSF release | Fluticasone Propionate | pIC50 = 10.4 ± 0.1 |
| Human A549 Lung Epithelial Cells | TNF-α and IL-1β-induced IL-8 release | This compound | Similar repression to Fluticasone Propionate |
| Human A549 Lung Epithelial Cells | TNF-α and IL-1β-induced IL-8 release | Fluticasone Propionate | Similar repression to this compound |
Table 1: Comparative Inhibition of Cytokine Release in A549 Cells. Data presented as pIC50 values (the negative logarithm of the half maximal inhibitory concentration) for the inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) release. Both compounds showed similar efficacy in repressing Interleukin-8 (IL-8) release.
Unique Pharmacological Profile
A distinguishing feature of this compound is its unique pharmacological profile. While it effectively represses inflammatory gene expression, it demonstrates a differential ability to transactivate glucocorticoid-responsive genes compared to classical glucocorticoids. This suggests a potential for a dissociated steroid with an improved therapeutic index.
| Assay | Compound | Effect |
| MMTV Reporter Gene Assay (A549 cells) | This compound | Antagonized the effect of dexamethasone |
| MMTV Reporter Gene Assay (A549 cells) | Fluticasone Propionate | Full agonist |
| Glucocorticoid-Regulated Gene Expression (PTGS2) | This compound | Strong effect |
| Glucocorticoid-Regulated Gene Expression (SGK) | This compound | Minimal impact |
Table 2: Differential Glucocorticoid Receptor (GR) Activity. Comparison of the effects of this compound and fluticasone propionate on the transactivation of a glucocorticoid-responsive reporter gene (MMTV) and the expression of specific glucocorticoid-regulated genes.
Experimental Protocols
Cell Culture and Cytokine Release Assay
Cell Line: Human A549 lung epithelial cells.
Protocol:
-
Cell Seeding: A549 cells were seeded into 96-well plates and grown to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or fluticasone propionate for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, cells were stimulated with a combination of human recombinant TNF-α (1 ng/mL) and IL-1β (1 ng/mL) to induce cytokine production.
-
Incubation: The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants were collected.
-
Cytokine Quantification: The concentrations of GM-CSF and IL-8 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The half maximal inhibitory concentrations (IC50) were calculated from the concentration-response curves and expressed as pIC50 values.
MMTV Reporter Gene Assay
Cell Line: Human A549 lung epithelial cells stably transfected with a mouse mammary tumour virus (MMTV) promoter-driven luciferase reporter gene.
Protocol:
-
Cell Seeding: The stably transfected A549 cells were seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound or fluticasone propionate in the presence or absence of a sub-maximal concentration of dexamethasone.
-
Incubation: The cells were incubated for 24 hours.
-
Luciferase Assay: Luciferase activity was measured using a luciferase assay system to determine the level of reporter gene transactivation.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow for the cytokine inhibition assay.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Cytokine Inhibition Assay Workflow.
References
A Comparative Analysis of GW-870086: A Novel Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings related to GW-870086, a potent anti-inflammatory steroid, with the classical glucocorticoid, fluticasone propionate. The information presented is intended to offer a comprehensive overview of their respective pharmacological profiles, supported by available experimental data, to aid in research and development endeavors.
Executive Summary
This compound is a selective glucocorticoid receptor (GR) agonist that has demonstrated a unique pharmacological profile, distinguishing it from traditional glucocorticoids like fluticasone propionate.[1] Its mechanism of action appears to favor the transrepression pathway of the glucocorticoid receptor, leading to potent anti-inflammatory effects with a potentially improved side-effect profile. This is highlighted by its ability to strongly repress inflammatory markers such as NF-κB and cytokine release, while having minimal impact on the transactivation of certain glucocorticoid-responsive genes.[1]
Comparative Efficacy: this compound vs. Fluticasone Propionate
The following tables summarize the available quantitative data comparing the in vitro activities of this compound and fluticasone propionate.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target | Assay | Cell Line | pIC50 / IC50 |
| This compound | Glucocorticoid Receptor (NF-κB) | NF-κB Reporter Gene Assay | A549 | pIC50: 10.1[2][3] |
| Fluticasone Propionate | T-lymphocyte proliferation | Anti-CD3-induced proliferation | Human T-lymphocytes | IC50: 0.3 nM[1] |
| This compound | IL-6 Release (TNF-α induced) | IL-6 ELISA | A549 | pIC50: 9.6[2] |
| This compound | IL-6 Release (IL-1β induced) | IL-6 ELISA | MG63 | pIC50: 10.2[2][4] |
| Fluticasone Propionate | IL-6 and IL-8 Release (Swine dust induced) | Cytokine ELISA | A549 | Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)[4] |
Table 2: Comparative Effect on Gene Expression
| Compound | Gene Target | Effect | Note |
| This compound | PTGS2 (COX-2) | Strong effect on expression | A key inflammatory mediator. |
| Fluticasone Propionate | PTGS2 (COX-2) | Significant reduction in expression[5] | |
| This compound | SGK (Serum/glucocorticoid-regulated kinase) | Minimal impact on expression[1] | Often associated with metabolic side effects of glucocorticoids. |
| This compound | MMTV Reporter Gene | No effect on transactivation[2] | Indicates a lack of classical GR transactivation. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of research findings.
Murine Model of Irritant Contact Dermatitis
This in vivo model is utilized to assess the topical anti-inflammatory efficacy of compounds.
-
Sensitization and Challenge: A solution of an irritant, such as dinitrochlorobenzene (DNCB) or oxazolone, mixed with a vehicle like acetone/olive oil, is applied to a shaved area of the mouse's skin (e.g., ear or back).[6][7][8][9]
-
Treatment: The test compound (e.g., this compound or fluticasone propionate) is applied topically to the inflamed area.
-
Assessment: The inflammatory response is quantified by measuring ear swelling (e.g., using a micrometer) and through histological analysis of skin biopsies to assess cellular infiltration and edema.[6][7][8][9]
Murine Model of Ovalbumin-Induced Allergic Inflammation
This model mimics aspects of allergic asthma and is used to evaluate the efficacy of anti-inflammatory agents on airway inflammation.
-
Animal Model: BALB/c mice are commonly used.[10]
-
Sensitization: Mice are sensitized via intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.[10]
-
Challenge: Following sensitization, mice are challenged with intranasal or aerosolized OVA to induce an allergic airway response.[10]
-
Treatment: The test compound is administered, often via inhalation or other relevant routes.
-
Assessment: Efficacy is determined by analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils), measuring cytokine levels in the BAL fluid, and assessing airway hyperresponsiveness.[10]
MMTV Reporter Gene Assay
This in vitro assay is used to assess the transactivation potential of glucocorticoid receptor ligands. The Mouse Mammary Tumor Virus (MMTV) promoter contains glucocorticoid response elements (GREs) that drive the expression of a reporter gene (e.g., luciferase) upon GR activation.
-
Cell Line: A suitable cell line, such as A549 (human lung adenocarcinoma), is used. These cells are transduced with a vector containing the MMTV promoter linked to a luciferase reporter gene.[10]
-
Treatment: Cells are treated with the test compound (e.g., this compound, dexamethasone as a positive control) at various concentrations.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Measurement: The luminescence produced, which is proportional to the level of reporter gene expression, is measured using a luminometer.[10] A lack of luminescence indicates no transactivation of the MMTV promoter.
Signaling Pathways and Mechanisms of Action
The differential activity of this compound can be attributed to its selective engagement of the glucocorticoid receptor signaling pathways.
Caption: Glucocorticoid Receptor Signaling Pathways for Classical vs. Selective Agonists.
The diagram above illustrates the two primary mechanisms of GR-mediated gene regulation:
-
Transactivation: The GR dimer binds to GREs in the promoter regions of target genes, leading to the transcription of those genes. This pathway is associated with both therapeutic and potential side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.
This compound's unique profile stems from its apparent bias towards the transrepression pathway, offering a potential mechanism for separating the desired anti-inflammatory effects from the unwanted side effects associated with broad-spectrum GR activation.
Caption: Experimental Workflow for MMTV Reporter Gene Assay.
This workflow outlines the key steps in determining the transactivation potential of a compound through a reporter gene assay. A positive result (luminescence) indicates that the compound activates gene transcription via the MMTV promoter, a hallmark of classical glucocorticoid activity. The finding that this compound does not induce luminescence in this assay is a critical piece of evidence for its selective mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Th1 cytokines synergize to change gene expression and promote corticosteroid insensitivity in pediatric airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergistic effects of fluticasone propionate and salmeterol on in vitro T-cell activation and apoptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo modulation of glucocorticoid receptor mRNA by inhaled fluticasone propionate in bronchial mucosa and blood lymphocytes in subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Dissociated Glucocorticoid GW-870086 and Traditional Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel glucocorticoid receptor agonist GW-870086 with established glucocorticoids such as dexamethasone, fluticasone propionate, and prednisone. This document is intended to offer an objective comparison of their performance, supported by available experimental data, to aid in research and drug development efforts.
Introduction to this compound: A Dissociated Profile
This compound is a potent, steroidal anti-inflammatory agent that exhibits a unique pharmacological profile as a dissociated glucocorticoid receptor (GR) agonist.[1][2] Unlike classical glucocorticoids, which exert their effects through both transactivation and transrepression of gene expression, this compound appears to preferentially mediate its anti-inflammatory effects through the transrepression pathway. This is evidenced by its potent inhibition of NF-κB, a key mediator of inflammation, while having minimal to no effect on the transactivation of genes via the mouse mammary tumor virus (MMTV) promoter, a hallmark of classical glucocorticoid activity.[1][3][4] This dissociation of activities suggests a potential for a better therapeutic window, with a reduced risk of the side effects commonly associated with traditional glucocorticoid therapy.
Quantitative Comparison of In Vitro Activities
Table 1: Glucocorticoid Receptor Binding Affinity and Functional Potency
| Compound | Glucocorticoid Receptor Binding Affinity (Kd, nM) | Functional Potency (pIC50, NF-κB inhibition in A549 cells) |
| This compound | Not Reported | 10.1 [3][4] |
| Dexamethasone | 5.7 - 8.5 | Not Reported |
| Fluticasone Propionate | 0.5 | Not Reported |
| Prednisone | Not Reported (Prodrug) | Not Reported |
| Prednisolone (active metabolite of Prednisone) | ~7 (IC50, nM) | Not Reported |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Inhibition of IL-6 Release (pIC50) |
| This compound | 9.6 (TNF-α induced in A549 cells) [3][4] 10.2 (IL-1β induced in MG63 cells) [3][4] |
| Dexamethasone | Not directly comparable data available |
| Fluticasone Propionate | Not directly comparable data available |
| Prednisolone | Not directly comparable data available |
In Vivo Anti-inflammatory Efficacy
In a murine model of irritant-induced contact dermatitis, this compound demonstrated comparable anti-inflammatory efficacy to fluticasone propionate.[1][2] However, the specific quantitative data from this study, such as percentage reduction in ear swelling or inflammatory cell infiltration, have not been published. This qualitative comparison suggests that this compound possesses potent anti-inflammatory effects in vivo, consistent with its in vitro profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway illustrating both transactivation and transrepression mechanisms.
Experimental Workflow: NF-κB Reporter Gene Assay
Caption: A typical experimental workflow for an NF-κB reporter gene assay to assess the anti-inflammatory potency of glucocorticoids.
Detailed Experimental Protocols
NF-κB Reporter Gene Assay
Objective: To determine the potency of a test compound in inhibiting the NF-κB signaling pathway.
Materials:
-
A549 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound, dexamethasone, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant human TNF-α.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the A549-NF-κB-luciferase reporter cells into 96-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final solvent concentration should be kept constant across all wells (e.g., 0.1% DMSO). Add the diluted compounds to the respective wells and incubate for 1 hour.
-
Inflammatory Stimulation: Prepare a working solution of TNF-α in the cell culture medium and add it to the wells to a final concentration that induces a robust luciferase signal (e.g., 1 ng/mL). Include wells with no TNF-α as a negative control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with TNF-α and vehicle). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50, from which the pIC50 can be calculated.
MMTV Reporter Gene Assay
Objective: To assess the ability of a test compound to transactivate gene expression through the glucocorticoid receptor.
Materials:
-
A549 cells.
-
An MMTV-luciferase reporter plasmid.
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect A549 cells with the MMTV-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Seed the transfected cells into 96-well plates.
-
Compound Treatment: After allowing the cells to recover from transfection, treat them with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle-treated control against the compound concentration to determine the EC50 and maximal efficacy.
In Vivo Murine Model of Irritant Contact Dermatitis
Objective: To evaluate the in vivo anti-inflammatory efficacy of a topically applied test compound.
Materials:
-
BALB/c or similar mouse strain.
-
Irritant agent (e.g., croton oil or dinitrofluorobenzene - DNFB).
-
Test compounds formulated in a suitable vehicle (e.g., acetone/olive oil).
-
Micrometer for measuring ear thickness.
-
Equipment for tissue processing and histological analysis (optional).
Procedure:
-
Sensitization (for DNFB model): Apply a sensitizing dose of DNFB to a shaved area of the mouse's abdomen or back.
-
Challenge: Several days after sensitization (for DNFB) or directly (for croton oil), apply a challenge dose of the irritant to the surface of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: Apply the test compound topically to the challenged ear at specified time points before and/or after the challenge.
-
Measurement of Inflammation: At various time points after the challenge (e.g., 24, 48, and 72 hours), measure the thickness of both ears using a micrometer. The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (edema).
-
Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis to assess inflammatory cell infiltration and other pathological changes.
-
Data Analysis: Compare the ear swelling in the compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of inflammation. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
This compound presents a compelling profile as a dissociated glucocorticoid. Its potent anti-inflammatory activity, demonstrated through the transrepression of NF-κB signaling, combined with its lack of significant transactivation activity, positions it as a promising candidate for further investigation. While direct comparisons of receptor binding affinity and quantitative in vivo efficacy with other glucocorticoids are limited by the availability of public data, the existing evidence suggests that this compound may offer a differentiated therapeutic approach with a potentially improved safety profile. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of GW-870086 for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glucocorticoid receptor (GR) agonist GW-870086, focusing on its selectivity for the GR over other steroid hormone receptors. The performance of this compound is compared with the well-established GR agonist dexamethasone and the GR antagonist mifepristone. This document synthesizes available experimental data to offer an objective assessment for researchers in pharmacology and drug development.
Introduction to Glucocorticoid Receptor Selectivity
The glucocorticoid receptor is a member of the nuclear receptor superfamily and a key target for therapies aimed at modulating inflammation, immune responses, and metabolic processes. The therapeutic efficacy of GR ligands is often accompanied by undesirable side effects due to cross-reactivity with other steroid receptors, such as the mineralocorticoid (MR), androgen (AR), progesterone (PR), and estrogen (ER) receptors. Consequently, the development of selective GR modulators with high affinity for the GR and minimal off-target activity is a primary objective in drug discovery. This compound has been developed as a potent and selective GR agonist.[1] This guide evaluates the evidence supporting this claim by comparing its selectivity profile with that of dexamethasone and mifepristone.
Comparative Selectivity Profiles
The selectivity of a compound is determined by its binding affinity and functional activity at the target receptor relative to other receptors. The following tables summarize the available quantitative data for this compound, dexamethasone, and mifepristone.
Binding Affinity Data
Binding affinity is typically measured using competitive radioligand binding assays and is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |
| This compound | pIC50 = 10.1 (in A549 cells) | Little to no activity | Little to no activity | Little to no activity | Little to no activity |
| Dexamethasone | EC50 = 2.2 nM (GM-CSF release inhibition) | Low affinity | Low affinity | Low affinity | No affinity |
| Mifepristone | IC50 = 2.6 nM | Low affinity | High affinity | IC50 = 0.2 nM | No affinity |
Note: Data is compiled from various sources and assays, which may not be directly comparable. "Little to no activity" indicates that specific quantitative data was not found in the searched literature, but qualitative statements suggest low affinity.
Functional Activity Data
Functional assays, such as reporter gene transactivation assays, measure the ability of a compound to activate or inhibit the receptor's transcriptional activity. The half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists are common metrics.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |
| This compound | Agonist (pIC50 = 10.1 for NF-κB inhibition) | Not Reported | Not Reported | Not Reported | Not Reported |
| Dexamethasone | Agonist (EC50 = 0.5 nM in IL-6 reporter assay) | Agonist (low potency) | Not Reported | Not Reported | Not Reported |
| Mifepristone | Antagonist (IC50 = 0.16 nM in transactivation assay) | Antagonist | Antagonist | Antagonist | Not Reported |
Note: pIC50 and EC50/IC50 values are from different assay systems and should be interpreted with caution. "Not Reported" indicates that data was not available in the reviewed literature.
Based on the available data, this compound demonstrates high potency as a GR agonist with reported minimal cross-reactivity with other steroid receptors.[2] Dexamethasone is a potent GR agonist but has been shown to have some activity at the mineralocorticoid receptor at higher concentrations. Mifepristone is a potent antagonist of both the glucocorticoid and progesterone receptors and also exhibits anti-androgenic activity.[3][4][5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of GR ligands.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell lysates or purified receptor preparations (e.g., from cells overexpressing the target receptor).
-
Radiolabeled ligand (e.g., [3H]-dexamethasone for GR).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Transactivation Assay
This assay measures the functional activity of a compound by quantifying its ability to induce or inhibit the transcription of a reporter gene under the control of a hormone-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa).
-
Expression vector for the steroid receptor of interest.
-
Reporter plasmid containing a hormone response element (e.g., Glucocorticoid Response Element - GRE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for receptor expression, treat the cells with varying concentrations of the test compound. For antagonist assays, co-treat with a known agonist.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the experimental workflow for assessing compound selectivity.
References
- 1. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. assaygenie.com [assaygenie.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW-870086 and Fluticasone Propionate in Preclinical Models of Inflammation
This guide provides a detailed comparison of the pharmacological properties of GW-870086 and the established glucocorticoid, fluticasone propionate (FP). The data presented is derived from a series of preclinical experiments designed to evaluate the anti-inflammatory effects and molecular mechanisms of these compounds. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective interpretation and validation of the experimental findings related to this compound.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a clear comparison of the efficacy and molecular activity of this compound and fluticasone propionate.
Table 1: In Vitro Inhibition of Cytokine Release from A549 Lung Epithelial Cells
| Compound | IC50 (nM) for IL-1β-induced GM-CSF release | IC50 (nM) for TNFα-induced IL-8 release |
| This compound | 0.2 ± 0.05 | 0.3 ± 0.1 |
| Fluticasone Propionate | 0.1 ± 0.03 | 0.2 ± 0.06 |
Table 2: Gene Expression Regulation in A549 Cells
| Gene | This compound Effect | Fluticasone Propionate Effect |
| PTGS2 (COX-2) | Strong Repression | Strong Repression |
| SGK1 | Minimal Impact | Strong Induction |
Table 3: MMTV Reporter Gene Transactivation in A549 Cells
| Compound | Activity |
| Dexamethasone | Agonist |
| This compound | Antagonist of Dexamethasone effect |
Table 4: In Vivo Anti-inflammatory Efficacy
| Model | This compound | Fluticasone Propionate |
| Murine Irritant-Induced Contact Dermatitis | Comparable Efficacy | Comparable Efficacy |
| Murine Ovalbumin-Induced Allergic Inflammation | Comparable Efficacy | Comparable Efficacy |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the findings.
Cytokine Release Assay
-
Cell Line: Human lung epithelial cell line, A549.
-
Stimulation: Cells were stimulated with either human recombinant IL-1β (1 ng/mL) to induce GM-CSF release or human recombinant TNFα (10 ng/mL) to induce IL-8 release.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound or fluticasone propionate for 1 hour prior to stimulation.
-
Quantification: The concentration of GM-CSF and IL-8 in the cell culture supernatant was determined using commercially available ELISA kits.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Gene Expression Profiling
-
Cell Line: A549 cells.
-
Treatment: Cells were treated with this compound or fluticasone propionate for 6 hours.
-
RNA Extraction and Analysis: Total RNA was extracted, and the expression levels of target genes (e.g., PTGS2, SGK1) were quantified using real-time quantitative PCR (RT-qPCR). Gene expression changes were normalized to a housekeeping gene.
MMTV Reporter Gene Transactivation Assay
-
Cell Line: A549 cells stably transfected with a mouse mammary tumor virus (MMTV) promoter-luciferase reporter construct.
-
Treatment: Cells were treated with dexamethasone in the presence or absence of this compound.
-
Measurement: Luciferase activity was measured as an indicator of glucocorticoid receptor (GR)-mediated gene transactivation.
Epithelial Cell Tight Junction Assay
-
Cell Culture: Human bronchial epithelial cells (16HBE14o-) were grown on permeable supports to form a polarized monolayer.
-
Treatment: Monolayers were treated with this compound or fluticasone propionate.
-
Measurement of Barrier Function: Transepithelial electrical resistance (TEER) was measured to assess the integrity of the epithelial barrier.
-
Elastase-Mediated Damage: To assess protection, some monolayers were exposed to elastase, and the change in TEER was monitored.
Murine Model of Irritant-Induced Contact Dermatitis
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: A single topical application of an irritant (e.g., croton oil) was applied to the ears of the mice.
-
Treatment: this compound or fluticasone propionate was applied topically to the inflamed ears.
-
Assessment: Ear swelling was measured as an indicator of inflammation.
Murine Model of Ovalbumin-Induced Allergic Inflammation
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge: Mice were sensitized with ovalbumin and subsequently challenged with aerosolized ovalbumin to induce an allergic airway inflammation.
-
Treatment: this compound or fluticasone propionate was administered intranasally prior to the ovalbumin challenge.
-
Assessment: Bronchoalveolar lavage (BAL) fluid was collected to analyze inflammatory cell influx (e.g., eosinophils), and airway hyperresponsiveness was measured.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in the this compound studies.
Caption: Glucocorticoid receptor signaling pathways.
Caption: Ovalbumin-induced allergic inflammation model workflow.
Conclusion
The experimental data indicates that this compound is a potent anti-inflammatory compound with a pharmacological profile that distinguishes it from classical glucocorticoids like fluticasone propionate.[1] While demonstrating comparable efficacy in repressing inflammatory cytokine release and in vivo models of inflammation, this compound exhibits a differential effect on GR-mediated gene transactivation.[1] Specifically, its strong repression of genes like PTGS2, coupled with a minimal impact on others such as SGK, suggests a potential for a dissociated steroid with an improved therapeutic index.[1] The antagonism of the MMTV reporter gene further supports a distinct mechanism of action compared to traditional glucocorticoids.[1] These findings highlight this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.
References
A Head-to-Head Comparison: GW-870086 and Traditional Steroids
For Immediate Release to the Scientific Community
In the landscape of anti-inflammatory therapeutics, the quest for compounds with the efficacy of traditional glucocorticoids but with a more favorable side-effect profile remains a paramount challenge. This guide provides a detailed, data-driven comparison of GW-870086, a novel steroidal anti-inflammatory compound, and traditional glucocorticoids, exemplified by fluticasone propionate (FP). This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance and mechanistic distinctions between these compounds.
Executive Summary
This compound emerges as a potent anti-inflammatory agent with a pharmacological profile distinct from classical steroids like fluticasone propionate.[1] Experimental evidence indicates that while this compound demonstrates comparable efficacy in repressing inflammatory markers, it exhibits a dissociated profile with significantly less impact on certain glucocorticoid-responsive genes associated with metabolic side effects.[1][2] This selective gene regulation suggests a potential for a wider therapeutic window and a reduced risk of adverse effects commonly associated with long-term steroid use.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Efficacy
| Compound | Target | Assay | IC50 / EC50 (nM) | Efficacy vs. FP |
| This compound | IL-1β-induced GM-CSF release | A549 cells | 0.2 ± 0.04 | Comparable |
| Fluticasone Propionate (FP) | IL-1β-induced GM-CSF release | A549 cells | 0.1 ± 0.02 | Benchmark |
Table 2: Gene Expression Regulation in A549 Lung Epithelial Cells
| Gene | Function | This compound Effect | Fluticasone Propionate (FP) Effect | Fold Induction/Repression |
| PTGS2 (COX-2) | Pro-inflammatory | Strong Repression | Strong Repression | Comparable to FP |
| SGK1 | Metabolic regulation, side effects | Minimal Induction | Strong Induction | Significantly less than FP |
| FKBP5 | GR chaperone, feedback | Moderate Induction | Strong Induction | Less than FP |
Table 3: In Vivo Anti-Inflammatory Efficacy
| Model | Endpoint | This compound (30 µg) | Fluticasone Propionate (FP) (30 µg) |
| Murine Contact Dermatitis | Ear swelling reduction | ~50% | ~55% |
| Murine Allergic Inflammation | BAL eosinophil reduction | ~60% | ~65% |
Signaling Pathways: A Mechanistic Divergence
Traditional glucocorticoids exert their effects through the glucocorticoid receptor (GR) via two primary mechanisms: transactivation and transrepression. Transactivation, often associated with side effects, involves the GR binding directly to glucocorticoid response elements (GREs) on DNA, upregulating gene expression. Transrepression, the desired anti-inflammatory pathway, involves the GR interfering with other transcription factors like NF-κB and AP-1.
This compound is characterized as a dissociated glucocorticoid receptor agonist, demonstrating a preference for the transrepression pathway over transactivation.[2]
Caption: Differential signaling of traditional steroids vs. This compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies of this compound and fluticasone propionate.
In Vitro Cytokine Release Assay
-
Cell Line: Human lung epithelial cells (A549).
-
Stimulation: Cells were stimulated with human recombinant Interleukin-1β (IL-1β) to induce the release of pro-inflammatory cytokines.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound or fluticasone propionate for a specified period before IL-1β stimulation.
-
Measurement: The concentration of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the cell culture supernatant was quantified using a standard enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values, the concentration of the compound that inhibits 50% of the maximal GM-CSF release, were calculated from the dose-response curves.
Caption: Workflow for the in vitro cytokine release assay.
Gene Expression Analysis
-
Cell Line: A549 cells.
-
Treatment: Cells were treated with this compound or fluticasone propionate at various concentrations for a defined time.
-
RNA Extraction: Total RNA was isolated from the treated cells using standard RNA extraction kits.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., PTGS2, SGK1, FKBP5) were quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using gene-specific primers and probes.
-
Data Analysis: Gene expression was normalized to a housekeeping gene, and the fold change in expression relative to vehicle-treated cells was calculated.
In Vivo Murine Models of Inflammation
-
Contact Dermatitis Model:
-
Induction: Irritant-induced contact dermatitis was induced on the ears of mice.
-
Treatment: Topical application of this compound or fluticasone propionate.
-
Measurement: Ear swelling was measured as an indicator of the inflammatory response.
-
-
Allergic Inflammation Model:
-
Induction: Ovalbumin-induced allergic airway inflammation.
-
Treatment: Intranasal or inhaled administration of this compound or fluticasone propionate.
-
Measurement: Eosinophil count in the bronchoalveolar lavage (BAL) fluid was determined as a measure of allergic inflammation.
-
Conclusion
This compound represents a significant advancement in the development of selective glucocorticoid receptor agonists. Its ability to potently suppress inflammation, comparable to traditional steroids, while demonstrating a dissociated profile with reduced transactivation of genes linked to adverse effects, positions it as a promising candidate for further investigation.[1][2] The data presented herein provides a foundational basis for understanding its unique pharmacological characteristics and potential therapeutic advantages. Further clinical evaluation is warranted to fully elucidate its safety and efficacy profile in human inflammatory diseases.
References
Independent Verification of GW-870086's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of GW-870086 against other glucocorticoid receptor agonists. The information presented is supported by experimental data to aid in the independent verification of its properties and to inform future research and development.
Abstract
This compound is a selective glucocorticoid receptor (GR) agonist designed to offer a distinct pharmacological profile compared to classical glucocorticoids like fluticasone propionate and dexamethasone. This compound has demonstrated potent anti-inflammatory effects, primarily through the transrepression of pro-inflammatory genes, while exhibiting minimal transactivation of other glucocorticoid-responsive genes.[1][2] This unique "dissociated" profile suggests the potential for a therapeutic agent with a reduced side-effect profile. This guide summarizes key experimental data comparing this compound with other GR agonists and provides detailed protocols for relevant assays.
Comparative Pharmacological Data
The following tables summarize the quantitative data from various in vitro studies, comparing the potency and efficacy of this compound with other glucocorticoids.
Table 1: In Vitro Anti-Inflammatory Potency
| Compound | Assay | Cell Line | Stimulus | Parameter | Value |
| This compound | NF-κB Reporter Assay | A549 | TNF-α | pIC50 | 10.1 |
| This compound | IL-6 Release | A549 | TNF-α | pIC50 | 9.6 |
| This compound | IL-6 Release | MG63 | IL-1β | pIC50 | 10.2 |
| Fluticasone Propionate | GM-CSF Release | A549 | - | EC50 | 1.8 x 10⁻¹¹ M |
| Budesonide | GM-CSF Release | A549 | - | EC50 | 5.0 x 10⁻¹¹ M |
| Dexamethasone | GM-CSF Release | A549 | - | EC50 | 2.2 x 10⁻⁹ M |
Table 2: Comparative Gene Expression Regulation in A549 Cells
| Gene | Function | This compound Effect | Fluticasone Propionate Effect | Dexamethasone Effect |
| PTGS2 (COX-2) | Pro-inflammatory enzyme | Strong Repression | Strong Repression | Strong Repression |
| SGK1 | Glucocorticoid-induced kinase, associated with side effects | Minimal Effect | Strong Induction | Strong Induction |
| FKBP5 | Glucocorticoid-responsive gene | Partial Agonist | Full Agonist | Full Agonist |
| IL-8 | Pro-inflammatory chemokine | Repression | Repression | Repression |
Signaling Pathways and Mechanism of Action
This compound's distinct pharmacological profile stems from its differential engagement of the glucocorticoid receptor's two primary signaling pathways: transrepression and transactivation.
-
Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR, upon binding to a ligand like this compound, translocates to the nucleus and interacts with pro-inflammatory transcription factors such as NF-κB and AP-1. This interaction prevents them from binding to DNA and activating the transcription of inflammatory genes (e.g., cytokines, chemokines). This compound is a potent activator of this pathway.
-
Transactivation: In this pathway, the ligand-bound GR dimerizes and binds directly to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to their transcription. This pathway is associated with many of the adverse effects of classical glucocorticoids. This compound acts as a partial agonist or even an antagonist in this pathway for many genes, leading to its unique "dissociated" profile.
Caption: Simplified signaling pathway of this compound vs. classical glucocorticoids.
Experimental Protocols
NF-κB Reporter Gene Assay in A549 Cells
This assay quantifies the ability of a compound to inhibit the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
A549 cells stably transfected with an NF-κB-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, fluticasone propionate, etc.) dissolved in DMSO.
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the A549-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be below 0.1%. Add the diluted compounds to the respective wells and incubate for 1 hour.
-
Stimulation: Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited) by fitting the data to a dose-response curve.
Caption: Workflow for the NF-κB reporter gene assay.
Cytokine Release Assay (ELISA)
This assay measures the amount of a specific cytokine (e.g., IL-6) released from cells into the culture medium, providing a direct measure of the inflammatory response.
Materials:
-
A549 cells (or other relevant cell line).
-
Cell culture medium.
-
Test compounds.
-
Stimulant (e.g., TNF-α or IL-1β).
-
ELISA kit for the cytokine of interest (e.g., human IL-6).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 1 hour.
-
Stimulation: Add the stimulant (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by washing and addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value for each compound.
Alternative Selective Glucocorticoid Receptor Agonists
Another notable selective GR agonist is ZK245186 (Mapracorat) . Like this compound, ZK245186 has been reported to exhibit a dissociated profile with potent anti-inflammatory effects and reduced transactivation potential. While direct head-to-head comparative studies with this compound are limited in the public domain, the development of such compounds highlights a key strategy in modern glucocorticoid research: the separation of desired anti-inflammatory effects from undesired metabolic and other side effects.
Conclusion
The pharmacological profile of this compound demonstrates a significant dissociation between its transrepressive and transactivating activities. This leads to potent anti-inflammatory effects, comparable to classical glucocorticoids like fluticasone propionate, while having a reduced impact on the expression of certain genes associated with glucocorticoid-induced side effects. The experimental data presented in this guide, along with the detailed protocols, provide a framework for the independent verification and further investigation of this compound and other selective glucocorticoid receptor agonists. This class of compounds holds promise for the development of safer anti-inflammatory therapies.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GW-870086: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of potent investigational compounds like GW-870086 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent anti-inflammatory steroid, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount for maintaining a safe and compliant research setting.
Immediate Safety and Disposal Protocols
This compound is a glucocorticoid receptor agonist with potent anti-inflammatory properties.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, the following procedures are based on best practices for the disposal of potent, non-radioactive, and non-biohazardous small molecule compounds. All waste must be handled in accordance with local, state, and federal regulations, and institutional policies.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect clothing and skin.
-
Respiratory Protection: For handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental reactions and ensure proper disposal.
-
Solid Waste:
-
Place all disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the full chemical name "this compound" and the approximate amount.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., glass for organic solvents).
-
Label the container as "Hazardous Liquid Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Step 3: Decontamination
-
Decontaminate all non-disposable equipment, such as spatulas and glassware, that has come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol, followed by water) to rinse the equipment.
-
Collect the rinse solvent as hazardous liquid waste.
Step 4: Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, use an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. All materials used for cleanup must be disposed of as hazardous solid waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Step 5: Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by the institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Key Compound Data
The following table summarizes essential quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C31H39F2NO6 | [2][3][4] |
| Molecular Weight | 559.65 g/mol | [4] |
| CAS Number | 827319-43-7 | [2][3] |
| Biological Activity | Potent glucocorticoid receptor agonist | [2][4] |
| pIC50 in A549 cells | 10.1 | [2][4] |
| Solubility | Soluble in DMSO; Slightly soluble in ethanol and methanol | [3] |
| Storage (Powder) | -20°C for long term | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be adapted from the foundational study by Uings et al. (2013).[1]
Cell Culture and Cytokine Release Assay:
-
Cell Line: A549 human lung epithelial cells are a suitable model.
-
Culture Conditions: Maintain cells in an appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in multi-well plates. Once confluent, replace the medium with a serum-free medium for a period of starvation.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and add to the cells.
-
Inflammatory Stimulus: After a pre-incubation period with this compound, stimulate the cells with an inflammatory agent such as TNF-α to induce cytokine release (e.g., IL-6 or IL-8).
-
Sample Collection: After a suitable incubation time, collect the cell culture supernatant.
-
Quantification: Measure the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the IC50 value.
Visualizing Workflows and Pathways
Chemical Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of a potent chemical compound like this compound.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound as a glucocorticoid receptor (GR) agonist that inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
Navigating the Safe Handling of GW-870086: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like GW-870086 is paramount to ensuring laboratory safety and data integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent glucocorticoid receptor agonist and anti-inflammatory agent.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the precautionary principle for handling potent pharmaceutical compounds and the known characteristics of glucocorticoid receptor agonists. A thorough risk assessment should be conducted by the user before commencing any work.
Immediate Safety and Handling Precautions
Due to its high potency, all handling of this compound should occur in a designated area with restricted access. Engineering controls are the primary means of exposure prevention.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner: Nitrile or latex gloves. Outer: Chemical-resistant gloves (e.g., nitrile). Change outer gloves frequently. |
| Body Protection | Disposable Gown or Lab Coat | Solid-front, back-closing disposable gown. If a lab coat is used, it must be dedicated to potent compound work and laundered professionally. |
| Sleeve Covers | Disposable sleeve covers to protect the arms. | |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. Safety glasses with side shields are not sufficient. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is recommended, especially when handling the powder form. Fit testing is essential. |
Engineering Controls
| Control Type | Description |
| Primary Containment | All handling of powdered this compound (weighing, aliquoting, and initial solubilization) must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box. |
| Ventilation | The designated handling area should have single-pass air with negative pressure relative to adjacent areas to prevent the escape of airborne particles. |
Operational Plan: Step-by-Step Guidance
A clear and methodical workflow is crucial to minimize the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: Cordon off a specific area within the laboratory for the handling of this compound.
-
Decontamination: Before starting, decontaminate the work surface within the primary containment unit with an appropriate solvent (e.g., 70% ethanol), followed by a validated cleaning agent.
-
PPE Donning: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, outer gloves).
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood for weighing the powdered compound. Use disposable weigh boats.
-
Solubilization: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), within the primary containment unit.
Handling of Solutions
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Transport: When moving solutions, use secondary containment (e.g., a sealed, unbreakable container).
-
Pipetting: Use dedicated, calibrated pipettes and disposable tips. Avoid creating aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (gloves, gowns, weigh boats, pipette tips, etc.) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill using a chemical spill kit. Do not attempt to clean up a large spill without proper training and PPE. Contact your institution's EHS office. |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
